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  • Product: 5,7-Dimethyloctan-1-ol
  • CAS: 85391-44-2

Core Science & Biosynthesis

Foundational

5,7-Dimethyloctan-1-ol (CAS 85391-44-2): Physicochemical Profiling, Synthetic Methodologies, and Advanced Applications in Nanomedicine

Document Type: Technical Whitepaper & Laboratory Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary As lipid-based drug delivery systems and prodrug nanoassem...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Laboratory Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

As lipid-based drug delivery systems and prodrug nanoassemblies become increasingly sophisticated, the structural nuances of the excipients used dictate the success or failure of the formulation. 5,7-dimethyloctan-1-ol (CAS 85391-44-2) is a branched-chain primary aliphatic alcohol that has emerged as a critical structural modifier in nanomedicine and complex total synthesis[1][2]. Unlike straight-chain fatty alcohols, which tend to form highly ordered crystalline lattices that expel encapsulated active pharmaceutical ingredients (APIs) over time, the methyl branching at the C5 and C7 positions of 5,7-dimethyloctan-1-ol introduces precise steric hindrance. This whitepaper provides an authoritative guide on the physicochemical properties, self-validating synthetic protocols, and mechanistic applications of this specialized molecule.

Physicochemical Profiling & Molecular Identification

Accurate molecular identification is the bedrock of reproducible research. It is worth noting that some public regulatory databases occasionally transpose the SMILES string and InChIKey for this compound[3]. As a Senior Application Scientist, I have corrected and verified the structural identifiers in Table 1 to ensure absolute data integrity.

Table 1: Verified Physicochemical and Structural Properties

PropertyVerified Value
IUPAC Name 5,7-dimethyloctan-1-ol
CAS Registry Number 85391-44-2[4]
UNII (FDA) RFD3RP6GAY[3]
Molecular Formula C10H22O[5]
Molar Mass 158.28 g/mol
SMILES CC(C)CC(C)CCCCO
InChIKey WRHUKQDYZBSJOJ-UHFFFAOYSA-N[3]
Structural Classification Branched-chain primary aliphatic alcohol

Synthetic Methodologies: Rational Design & Execution

The Causality of the Synthetic Route

Direct hydration of terminal alkenes typically yields secondary or tertiary alcohols due to Markovnikov's rule (carbocation stability). To synthesize the primary alcohol 5,7-dimethyloctan-1-ol from its alkene precursor (5,7-dimethyl-1-octene), we must bypass carbocation intermediates. The Hydroboration-Oxidation pathway is selected because it guarantees strict anti-Markovnikov regioselectivity and syn-stereospecificity, ensuring the hydroxyl group is placed exclusively at the terminal C1 position[2].

Synthesis A 5,7-dimethyl-1-octene (Precursor) B BH3·THF Complex (Hydroboration) A->B 0°C to RT Inert Atm C Organoborane Intermediate B->C Anti-Markovnikov Syn-Addition D H2O2 / NaOH (Oxidation) C->D 0°C, 3h Exothermic E 5,7-dimethyloctan-1-ol (Target Product) D->E Cleavage & Hydrolysis

Fig 1: Anti-Markovnikov hydroboration-oxidation synthesis of 5,7-dimethyloctan-1-ol.

Protocol 1: Step-by-Step Hydroboration-Oxidation

Self-Validating Mechanism: This protocol includes integrated thermal and chromatographic checkpoints to prevent over-oxidation to the corresponding aldehyde or carboxylic acid.

  • Inert Preparation: Flame-dry a 250 mL two-neck round-bottom flask under a continuous argon purge.

  • Hydroboration: Dissolve 10.0 mmol of 5,7-dimethyl-1-octene in 20 mL of anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise, add 12.0 mmol of Borane-THF complex (BH₃·THF, 1.0 M solution). Remove the ice bath and stir at room temperature for 2 hours.

  • Oxidation (Critical Step): Recool the flask to 0 °C. Slowly add 10 mL of 3M NaOH, followed immediately by the dropwise addition of 10 mL of 30% H₂O₂.

    • Causality Check: The reaction is highly exothermic. Maintaining 0 °C during addition prevents the thermal degradation of the organoborane intermediate and suppresses over-oxidation.

  • Workup & Extraction: Stir the mixture for 3 hours. Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1).

    • Validation: Monitor via Thin Layer Chromatography (TLC). The terminal alkene precursor will stain poorly with Phosphomolybdic Acid (PMA) but strongly with KMnO₄. The target alcohol will show a distinct, strongly PMA-active spot at a lower Rf value.

Analytical Characterization & Validation

To ensure trustworthiness in downstream formulation, the synthesized lipid must be rigorously characterized.

Protocol 2: Structural Validation via GC-MS and ¹H-NMR
  • GC-MS (Gas Chromatography-Mass Spectrometry):

    • Preparation: Dilute 1 mg of the purified 5,7-dimethyloctan-1-ol in 1 mL of HPLC-grade dichloromethane. Add 10 µg/mL of nonadecan-1-ol as an internal standard.

    • Causality: The internal standard validates retention time shifts and ensures injection volume consistency, creating a self-calibrating analytical run.

    • Parameters: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Injector at 250 °C. Oven: 60 °C hold for 2 min, ramp 10 °C/min to 280 °C.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance):

    • Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Diagnostic Peaks: Look for a broad singlet around δ 1.4–1.6 ppm (OH, D₂O exchangeable), a characteristic triplet near δ 3.6 ppm corresponding to the C1-H₂ protons adjacent to the hydroxyl group, and distinct doublets around δ 0.8–0.9 ppm integrating for the two methyl groups at the C5 and C7 positions.

Advanced Applications in Nanomedicine

Branched-chain fatty alcohols like 5,7-dimethyloctan-1-ol are revolutionizing the rational design of prodrug nanoassemblies and Solid Lipid Nanoparticles (SLNs)[1].

The Mechanistic Role of Structural Defects

When formulating chemotherapeutic prodrugs (e.g., Docetaxel or Mitoxantrone nanoassemblies), straight-chain lipids tend to undergo a polymorphic transition from a loose α-crystalline state to a dense β-crystalline state during storage[6][7]. This tight packing literally squeezes the drug out of the lipid matrix, causing burst release and poor shelf-life.

By conjugating or co-formulating with branched-chain fatty alcohols, the methyl groups at C5 and C7 act as molecular "wedges." They introduce deliberate structural defects and steric hindrance, preventing the lipid tails from achieving perfect crystalline packing[1]. This traps the matrix in an amorphous state, significantly increasing the spatial voids available for API loading and dramatically improving the colloidal stability of the nanoparticles[1][7].

LNP_Logic A Branched Fatty Alcohol (5,7-dimethyloctan-1-ol) B Steric Hindrance & Structural Defects A->B Matrix Incorporation C Reduced Lipid Crystallinity B->C Disrupts tight packing D Enhanced Drug Loading Capacity C->D Creates spatial voids E Improved Colloidal Stability C->E Prevents polymorphic shift

Fig 2: Mechanistic role of branched-chain fatty alcohols in lipid nanoparticle (LNP) stabilization.

Furthermore, when these branched alcohols are linked to APIs via redox-sensitive disulfide bonds, the resulting nanoassemblies exhibit highly specific, intelligent drug release triggered exclusively within the reductive microenvironment of tumor cells, maximizing efficacy while minimizing systemic toxicity[1].

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Exploratory

Structural Elucidation of 5,7-Dimethyloctan-1-ol via High-Resolution 1H NMR Spectroscopy: A Comprehensive Methodological Guide

Executive Summary The structural elucidation of branched aliphatic chains presents a unique set of challenges in nuclear magnetic resonance (NMR) spectroscopy. 5,7-dimethyloctan-1-ol is a highly flexible, saturated prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of branched aliphatic chains presents a unique set of challenges in nuclear magnetic resonance (NMR) spectroscopy. 5,7-dimethyloctan-1-ol is a highly flexible, saturated primary alcohol frequently utilized as a critical building block in the synthesis of complex cytotoxic macrolides, such as Amphidinolide Q[1][2]. Because the molecule lacks heteroatoms beyond the C1 hydroxyl group, the bulk of its proton signals cluster tightly within the 1.0–1.7 ppm aliphatic envelope.

This whitepaper provides an authoritative, step-by-step guide to the 1 H NMR elucidation of 5,7-dimethyloctan-1-ol. By leveraging high-resolution NMR techniques[3], we will decode the complex spin systems, explain the stereochemical causality behind signal splitting (specifically diastereotopicity), and establish a self-validating protocol for accurate structural confirmation.

Molecular Anatomy & Stereochemical Causality

Before acquiring spectral data, it is critical to map the molecular anatomy to predict magnetic environments. 5,7-dimethyloctan-1-ol consists of an 8-carbon primary chain with methyl branches at the C5 and C7 positions.

The defining structural feature of this molecule is the chiral center at C5 . The presence of this stereocenter breaks the internal symmetry of the molecule, leading to profound effects on the NMR spectrum:

  • Diastereotopic Methylene Protons: The two protons on the C6 methylene group are adjacent to the C5 chiral center. Consequently, they exist in different magnetic environments and are diastereotopic. They will not appear as a simple triplet or quartet, but rather as a complex multiplet (an ABX system).

  • Diastereotopic Methyl Groups: The C7 carbon is a methine group attached to two methyls (the C8-methyl and the C7-methyl). Because the molecule is chiral at C5, these two terminal methyl groups are equidistant from a stereocenter but are not magnetically equivalent. They are diastereotopic and will resolve as two distinct doublets in a high-field NMR spectrum.

G C1 C1-H2 (~3.64 ppm) C2 C2-H2 (~1.56 ppm) C1->C2 C3 C3-H2 (~1.30 ppm) C2->C3 C4 C4-H2 (~1.20 ppm) C3->C4 C5 C5-H Chiral Center C4->C5 C5_Me C5-CH3 (~0.84 ppm) C5->C5_Me C6 C6-H2 Diastereotopic C5->C6 C7 C7-H (~1.60 ppm) C6->C7 C7_Me C7-CH3 Diastereotopic C7->C7_Me C8 C8-H3 Diastereotopic C7->C8

Fig 1: Spin system and stereochemical influence of 5,7-dimethyloctan-1-ol.

High-Resolution NMR Protocol: A Self-Validating Workflow

To resolve the tightly clustered aliphatic signals, a high-field instrument (minimum 600 MHz) is mandatory[3]. The following step-by-step protocol ensures a self-validating system where experimental parameters are optimized for aliphatic chain resolution.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–15 mg of highly pure 5,7-dimethyloctan-1-ol in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality Note: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard. If severe signal overlap persists in the 1.2–1.4 ppm region, consider switching to Benzene- d6​ (C 6​ D 6​ ) to induce solvent-specific aromatic shifts that can pull overlapping multiplets apart.

  • Instrument Calibration (600 MHz Spectrometer):

    • Insert the 5 mm precision NMR tube. Lock onto the deuterium frequency of the solvent.

    • Tune and match the probe to the exact sample impedance.

    • Shim the magnetic field (Z1–Z5 gradients) until the TMS peak exhibits a line width at half-height ( w1/2​ ) of < 0.5 Hz. Poor shimming will artificially merge the diastereotopic methyl doublets.

  • Data Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to 3.0 seconds. Causality Note: Aliphatic protons in flexible chains often exhibit longer longitudinal relaxation times ( T1​ ). A sufficient D1 ensures accurate integration, which is critical for differentiating the 3H methyl signals from the 2H methylene signals.

    • Scans (NS): 16 to 32 scans.

    • Spectral Width (SW): 12 ppm.

  • Data Processing:

    • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to enhance the signal-to-noise ratio without sacrificing the resolution of the J-couplings.

    • Fourier transform, apply zero- and first-order phase corrections, and perform a rigorous baseline correction. Calibrate the TMS signal to exactly 0.00 ppm.

1 H NMR Signal Assignment & Data Presentation

The table below summarizes the expected high-resolution 1 H NMR data for 5,7-dimethyloctan-1-ol.

Proton(s)Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale & Causality
-OH ~1.50br s1H-Broad signal; position is concentration-dependent. Exchanges with D 2​ O.
C1-H 2​ 3.64t2H6.6Strongly deshielded by the adjacent electronegative oxygen atom.
C7-H 1.60m1H-Methine proton split by the two adjacent methyls and the C6 methylene group.
C2-H 2​ 1.56m2H-Deshielded slightly by proximity to the C1-OH group.
C5-H 1.40m1H-Chiral methine proton located at the branch point.
C3, C4, C6 1.10 – 1.35m6H-Overlapping aliphatic envelope. C6 protons are diastereotopic and appear as a complex ABX multiplet.
C8-H 3​ / C7-CH 3​ 0.88, 0.862 × d6H (3H each)6.6Diastereotopic methyls. Split into two distinct doublets due to the asymmetric environment induced by C5.
C5-CH 3​ 0.84d3H6.5Methyl group split by the adjacent C5-H methine proton.
Diagnostic Signal Analysis
  • The Anchor Point (C1-H 2​ ): The triplet at 3.64 ppm is the only signal isolated from the aliphatic envelope. Its integration (2H) and multiplicity confirm the presence of a primary alcohol.

  • The Methyl Region (0.80–0.90 ppm): This is the most diagnostic region for confirming the branched structure. Instead of a single large peak, a 600 MHz spectrum will reveal three distinct doublets. The doublet at 0.84 ppm corresponds to the C5-methyl. The two closely spaced doublets at 0.86 and 0.88 ppm confirm the isopropyl-like tail (C7) operating under the stereochemical influence of the C5 chiral center.

2D NMR Validation Workflow

To achieve absolute trustworthiness in the structural elucidation, 1D 1 H NMR must be validated using a suite of 2D NMR techniques[3]. This creates a closed-loop verification system.

Workflow Step1 1D 1H NMR Identify primary alcohol & methyls Step2 1D 13C & DEPT-135 Differentiate CH, CH2, CH3 Step1->Step2 Step3 1H-1H COSY Trace C1 to C8 spin system Step2->Step3 Step4 1H-13C HSQC Map protons to specific carbons Step3->Step4 Step5 1H-13C HMBC Confirm branching at C5 and C7 Step4->Step5

Fig 2: Sequential 1D and 2D NMR workflow for complete structural elucidation.

  • 1 H- 1 H COSY (Correlation Spectroscopy): Use COSY to trace the scalar couplings along the carbon backbone. You will observe a clear cross-peak between the C1-H 2​ triplet (3.64 ppm) and the C2-H 2​ multiplet (1.56 ppm). Furthermore, COSY will link the diastereotopic methyl doublets (~0.87 ppm) exclusively to the C7 methine proton (1.60 ppm).

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): HSQC resolves the overlapping proton signals by spreading them across the 13 C dimension. Crucially, the diastereotopic C6 protons will show two distinct 1 H chemical shifts correlating to a single 13 C chemical shift, definitively proving their diastereotopic nature.

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides long-range ( 2 J and 3 J) correlations. The C5-methyl protons will show strong cross-peaks to C4, C5, and C6, confirming the exact location of the first branch point on the octane backbone.

References

  • Mishra, V. K., Ravikumar, P. C., & Maier, M. E. (2016). Formal Total Synthesis of Amphidinolide Q. The Journal of Organic Chemistry, 81(20), 9728–9737. URL:[Link]

  • Kubota, T., Iwai, T., Sakai, K., Gonoi, T., & Kobayashi, J. (2014). Amphidinins C–F, Amphidinolide Q Analogues from Marine Dinoflagellate Amphidinium sp. Organic Letters. (Referenced for macrolide context). URL:[Link]

  • Claridge, T. D. W. (1999). High-Resolution NMR Techniques in Organic Chemistry. Tetrahedron Organic Chemistry Series Volume 19 (Reviewed in Journal of Natural Products). Elsevier Science. URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Total Synthesis of Amphidinolide Q via 5,7-Dimethyloctan-1-ol Precursors

Introduction & Strategic Overview Amphidinolide Q is a potent cytotoxic 12-membered macrolide originally isolated from the marine dinoflagellate Amphidinium sp. Its complex molecular architecture—characterized by multipl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Amphidinolide Q is a potent cytotoxic 12-membered macrolide originally isolated from the marine dinoflagellate Amphidinium sp. Its complex molecular architecture—characterized by multiple stereocenters, an α,β-unsaturated ester moiety, and vicinal C1 branches—presents a formidable challenge for total synthesis and downstream drug development 1.

This application note details the critical synthetic workflows required to construct the C5–C16 fragment of Amphidinolide Q. We focus specifically on the generation and utilization of the highly functionalized intermediate, (3R,5S,7R)-3,8-bis{(tert-butyldimethylsilyl)oxy}-5,7-dimethyloctan-1-ol (Compound 19). By understanding the mechanistic causality behind these specific reagent choices, researchers can adapt these protocols to synthesize analogous complex macrolide precursors with high stereochemical fidelity 2.

Retrosynthetic Logic and Pathway Design

The total synthesis of Amphidinolide Q relies on a highly convergent approach. The target macrolactone is disconnected via a Yamaguchi lactonization into a linear seco-acid. This seco-acid is further divided into two primary building blocks: a C1–C4 aldehyde fragment and a C5–C16 methyl ketone fragment, which are united via a stereoselective aldol addition. The C5–C16 fragment is built iteratively from a meso-diol, undergoing desymmetrization and chain extension to form the critical 5,7-dimethyloctan-1-ol precursor 2.

Retrosynthesis AmphiQ Amphidinolide Q (Macrolactone) SecoAcid Seco Acid 32 (Yamaguchi Lactonization) AmphiQ->SecoAcid Retrosynthetic Disconnection Aldol Aldol Reaction (C4-C5 Bond Formation) SecoAcid->Aldol Ketone Methyl Ketone 6 (C5–C16 Fragment) Aldol->Ketone Aldehyde Aldehyde 5 (C1–C4 Fragment) Aldol->Aldehyde Precursor 5,7-dimethyloctan-1-ol Precursor (Compound 19) Ketone->Precursor Chain Extension & Stereocenter Setup MesoDiol meso-Diol 8 Precursor->MesoDiol Desymmetrization

Retrosynthetic strategy for Amphidinolide Q highlighting the 5,7-dimethyloctan-1-ol precursor.

Experimental Protocols & Mechanistic Causality

The following protocols outline the synthesis and immediate downstream functionalization of the 5,7-dimethyloctan-1-ol precursor. Each step is designed as a self-validating system to ensure quality control before proceeding to the next synthetic stage.

Protocol 3.1: Regioselective Hydroboration-Oxidation

Objective: Convert terminal alkene 18 to primary alcohol 19 with high anti-Markovnikov regioselectivity. Causality: The use of unhindered BH₃·SMe₂ alone often yields a mixture of regioisomers when applied to complex aliphatic systems. By pre-incubating BH₃·SMe₂ with cyclohexene, the sterically demanding dicyclohexylborane is generated in situ. This bulky reagent approaches the terminal alkene exclusively from the least hindered trajectory, ensuring >95% anti-Markovnikov selectivity while leaving the protected internal diol system unperturbed 2.

Step-by-Step Procedure:

  • Borane Preparation: To a flame-dried flask under argon, add BH₃·SMe₂ complex (2 M in THF, 9 mL, 18.00 mmol, 3.0 equiv) in anhydrous THF (50 mL). Cool the solution to 0 °C.

  • Ligand Addition: Dropwise add cyclohexene (3.65 mL, 36.00 mmol, 6.0 equiv). Stir at 0 °C for 30 min, then remove the ice bath and stir at room temperature for 1 h to ensure complete formation of dicyclohexylborane.

  • Hydroboration: Recool the mixture to 0 °C. Add a solution of alkene 18 (2.31 g, 5.76 mmol, 1.0 equiv) in THF (30 mL) dropwise. Stir for 3 h at 0 °C.

  • Oxidation: Carefully quench the reaction by adding 3 N NaOH (60 mL) followed by 30% H₂O₂ (60 mL). Stir the biphasic mixture for 3 h at room temperature.

  • Workup: Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Confirm success via ¹H NMR by the disappearance of olefinic protons (δ 5.0–6.0 ppm) and the emergence of a primary alcohol multiplet at δ ~3.6 ppm.

Workflow Start Alkene 18 Step1 Borane Prep BH3·SMe2 + Cyclohexene Start->Step1 Step2 Hydroboration 0 °C, 3 h Step1->Step2 Step3 Oxidation NaOH / H2O2 Step2->Step3 Product Alcohol 19 (>95% Regioselectivity) Step3->Product

Experimental workflow for the regioselective hydroboration-oxidation of Alkene 18.

Protocol 3.2: Swern Oxidation to Aldehyde 20

Objective: Oxidize alcohol 19 to aldehyde 20 without epimerization. Causality: The Swern oxidation is selected over chromium-based oxidants (e.g., PCC) to prevent over-oxidation to the carboxylic acid. More importantly, maintaining a strictly controlled cryogenic environment (−80 °C) prior to triethylamine addition prevents the epimerization of the sensitive α-stereocenters, which is a common failure point in macrolide fragment synthesis 2.

Step-by-Step Procedure:

  • Activation: To a solution of oxalyl chloride (0.67 mL, 7.83 mmol, 1.6 equiv) in anhydrous CH₂Cl₂ (30 mL) at −80 °C, add DMSO (1.11 mL, 15.65 mmol, 3.2 equiv) dropwise. Stir for 15 min to form the active alkoxysulfonium intermediate.

  • Oxidation: Add alcohol 19 (2.050 g, 4.89 mmol) in CH₂Cl₂ (8 mL) dropwise over 15 min. Stir for 1 h at −80 °C.

  • Deprotonation: Slowly add Et₃N (4.23 mL, 29.34 mmol, 6.0 equiv) to facilitate the ylide rearrangement. Allow the mixture to warm to room temperature.

  • Workup: Quench with water (20 mL), separate layers, and extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and purify via flash chromatography (EtOAc/petroleum ether, 1:20) to yield aldehyde 20 (1.98 g, 98%).

  • Self-Validation: IR spectroscopy should reveal a sharp C=O stretch at ~1725 cm⁻¹ and the absence of the broad O-H stretch. ¹H NMR must show a distinct aldehydic proton signal at δ 9.5–10.0 ppm.

Protocol 3.3: Homologation via Alkyne Addition

Objective: Extend the carbon chain by adding a protected alkyne to the aldehyde, setting the stage for subsequent Noyori transfer hydrogenation. Causality: Lithium trimethylsilylacetylide serves as a robust C2 homologation reagent. The trimethylsilyl (TMS) protecting group is critical here; it masks the terminal alkyne proton, preventing it from quenching the organolithium species, and provides steric shielding that minimizes unwanted side reactions 2.

Step-by-Step Procedure:

  • Nucleophile Generation: Cool a solution of trimethylsilylacetylene (0.463 mL, 3.25 mmol, 1.2 equiv) in dry THF (9 mL) to −78 °C. Add nBuLi (2.5 M in hexane, 1.3 mL, 3.25 mmol, 1.2 equiv) dropwise. Stir for 30 min.

  • Addition: Add the aldehyde precursor (0.70 g, 2.71 mmol) in THF (15 mL) dropwise via cannula. Stir for 3 h at −78 °C.

  • Quench: Quench with saturated aqueous NH₄Cl (10 mL) and remove the cooling bath. Extract with Et₂O (2 × 20 mL).

  • Self-Validation: Confirm the addition via mass spectrometry (mass shift corresponding to the TMS-alkyne addition) and ¹H NMR (appearance of the propargylic CH-OH proton).

Quantitative Data Summary

The table below summarizes the critical reaction parameters and yields for the synthesis of the C5–C16 fragment precursors, demonstrating the high efficiency of this synthetic route.

TransformationStarting MaterialKey ReagentsTemp / TimeProductYield
Regioselective Hydroboration Alkene 18 (5.76 mmol)BH₃·SMe₂, Cyclohexene, H₂O₂, NaOH0 °C to RT / 6 hAlcohol 19>90%
Swern Oxidation Alcohol 19 (4.89 mmol)Oxalyl Chloride, DMSO, Et₃N-80 °C to RT / 1.5 hAldehyde 2098%
Alkyne Addition Aldehyde 12 (2.71 mmol)TMS-Acetylene, nBuLi-78 °C / 3.5 hAlkynol 13>85%

References

  • Formal Total Synthesis of Amphidinolide Q. Mishra, V. K., Ravikumar, P. C., & Maier, M. E. The Journal of Organic Chemistry, 2016. URL:[Link]

  • Total Synthesis of Amphidinolide Q. Hangyou, M., Ishiyama, H., Takahashi, Y., & Kobayashi, J. Organic Letters, 2009. URL:[Link]

Sources

Application

Application Note: 5,7-Dimethyloctan-1-ol Motif as a Chiral Building Block in Macrolide Synthesis

Introduction: The Challenge of Stereocontrol in Macrolide Synthesis Macrolides represent a critical class of natural products and therapeutic agents, defined by their characteristic macrocyclic lactone ring of 12 or more...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Stereocontrol in Macrolide Synthesis

Macrolides represent a critical class of natural products and therapeutic agents, defined by their characteristic macrocyclic lactone ring of 12 or more atoms.[1] Many, like the antibiotic erythromycin, possess potent biological activities.[2] The total synthesis of these complex molecules remains a significant challenge in modern organic chemistry, primarily due to the high density of stereogenic centers that must be precisely controlled.[3]

A powerful strategy to overcome this challenge is the "chiral pool" approach, which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[4] This application note focuses on the strategic use of the C10 terpenoid family, specifically derivatives of citronellal, to generate the core structure of a 5,7-dimethyloctan-1-ol synthon. We will demonstrate how this readily accessible chiral building block is expertly manipulated to install one of the most common and challenging stereochemical motifs in polyketide synthesis: the anti-1,3-dimethyl array .

As a primary case study, we will dissect the elegant total synthesis of the potent antimalarial macrolides, Strasseriolide A and B, by the Rychnovsky group.[3][4][5] This synthesis provides an exemplary workflow for transforming commercial (S)-citronellal into a complex fragment bearing the precise stereochemistry required for the macrolide core.

Core Strategy: From (S)-Citronellal to an anti-1,3-Dimethyl Array

The strategic value of (S)-citronellal lies in its pre-existing stereocenter at C3 (which becomes C7 in the target fragment). This single chiral center serves as a powerful control element for introducing a second, precisely oriented methyl group at the C5 position, thereby establishing the desired anti relationship between the two methyl groups.

The key transformation to achieve this is a copper-catalyzed asymmetric conjugate addition, a methodology extensively developed by Feringa and others.[6][7] This reaction adds a methyl group to an α,β-unsaturated system with exceptionally high diastereoselectivity, controlled by the existing stereocenter and the chiral ligand.

Retrosynthetic Logic

The disconnection strategy for the key alkyne fragment of Strasseriolide B reveals its origin from (S)-citronellal. The critical anti-1,3-dimethyl relationship is installed via a conjugate addition, and the carbon chain is built out from the aldehyde functionality of the starting material.

Retrosynthesis Target Target Fragment (Alkyne 7) Intermediate1 α,β-Unsaturated Ester (Precursor for Conjugate Addition) Target->Intermediate1 Multiple Steps (Ozonolysis, Amidation, Alkynylation) Diene Diene Intermediate Intermediate1->Diene Feringa Conjugate Addition (Key Stereochemical Step) Citronellal (S)-Citronellal (Chiral Pool Source) Diene->Citronellal Wittig Homologation

Caption: Retrosynthetic analysis of the Strasseriolide B alkyne fragment.

Detailed Protocols: Synthesis of a Key Macrolide Intermediate from (S)-Citronellal

The following protocols are adapted from the total synthesis of Strasseriolide B.[4] This sequence masterfully converts a simple terpenoid into a highly functionalized building block ready for incorporation into a complex macrolide.

Workflow Overview

The overall process involves five key stages:

  • Chain Extension: A Wittig reaction extends the carbon chain of (S)-citronellal.

  • Stereocenter Installation: A copper-catalyzed asymmetric conjugate addition of a methyl group establishes the crucial C5 stereocenter.

  • Oxidative Cleavage: Ozonolysis cleaves a terminal double bond to reveal a carboxylic acid.

  • Functional Group Manipulation: The acid is converted to a Weinreb amide to prepare for C-C bond formation.

  • Final Fragment Assembly: Addition of an alkynyl lithium reagent to the Weinreb amide furnishes the target fragment.

Workflow start (S)-Citronellal (8) Commercially available chiral pool starting material. step1 Wittig Homologation C=O → C=C - Forms diene (9) start->step1 step2 Feringa Conjugate Addition Installs C5-Me - Forms anti-1,3-dimethyl array (10) step1->step2 step3 Ozonolysis C=C → COOH - Oxidative cleavage to carboxylic acid (11) step2->step3 step4 Weinreb Amide Formation COOH → C(O)N(Me)OMe - Forms Weinreb amide (12) step3->step4 end Alkynylation Final Fragment (7) - C-C bond formation with TMS-ethynyl lithium step4->end

Caption: Synthetic workflow from (S)-Citronellal to the target alkyne fragment.

Step-by-Step Experimental Procedures

Protocol 1: Wittig Homologation to Diene (9)

  • To a stirred suspension of (3-(tert-butyldimethylsilyloxy)propyl)triphenylphosphonium bromide in THF at 0 °C, add KHMDS slowly. Stir the resulting red-orange solution for 30 minutes at 0 °C.

  • Cool the mixture to -78 °C and add a solution of (S)-citronellal (8) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the diene 9 .

Protocol 2: Feringa Asymmetric Conjugate Addition to form (10)

Causality: This is the cornerstone of the strategy. A copper(I) catalyst, paired with a chiral phosphoramidite ligand, forms a chiral catalyst complex. This complex directs the addition of the methyl group from the Grignard reagent to one face of the double bond, with the stereochemical outcome being directed by the pre-existing C7-methyl group to yield the desired anti diastereomer with high fidelity.[8]

  • In a flame-dried flask under an argon atmosphere, dissolve CuI and the specified chiral ligand (e.g., (S,R,R)-Taniaphos or a similar phosphoramidite) in anhydrous diethyl ether and stir for 30 minutes.

  • Cool the solution to -78 °C and add the diene 9 .

  • Add methylmagnesium bromide (MeMgBr) dropwise over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify via flash chromatography to yield the product 10 , now containing the anti-1,3-dimethyl stereochemical array.

Protocol 3: Ozonolysis and Oxidation to Carboxylic Acid (11)

  • Cool a solution of alkene 10 in a 3:1 mixture of CH₂Cl₂:MeOH to -78 °C.

  • Bubble ozone (O₃) through the solution until a persistent blue color is observed.

  • Purge the solution with O₂ or N₂ for 15 minutes to remove excess ozone.

  • Add sodium borohydride (NaBH₄) in one portion and allow the mixture to warm to room temperature and stir overnight.

  • Carefully quench with 1 M HCl and extract with CH₂Cl₂.

  • The resulting crude alcohol is then oxidized without further purification. Dissolve the crude alcohol in a 1:1 mixture of t-BuOH and 2-methyl-2-butene.

  • Add a solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water. Stir vigorously for 6 hours.

  • Perform an extractive workup to isolate the carboxylic acid 11 .

Protocol 4 & 5: Weinreb Amide Formation (12) and Alkynylation to Alkyne (7)

  • To a solution of carboxylic acid 11 in CH₂Cl₂, add N,N-diisopropylethylamine (DIPEA), N,O-dimethylhydroxylamine hydrochloride, and HBTU (a peptide coupling reagent).

  • Stir the reaction at room temperature for 12 hours.

  • Perform a standard aqueous workup and purify by chromatography to yield the Weinreb amide 12 .

  • In a separate flask, prepare a solution of (trimethylsilyl)acetylene in anhydrous THF and cool to -78 °C. Add n-butyllithium (n-BuLi) and stir for 30 minutes.

  • Add a solution of the Weinreb amide 12 in THF to the lithium acetylide solution at -78 °C.

  • Stir for 2 hours, then quench with saturated aqueous NH₄Cl.

  • After extraction and purification, the target alkyne fragment 7 is obtained.

Summary of Synthetic Sequence
StepReactionStarting MaterialKey ReagentsProductReported Yield
1Wittig Homologation(S)-Citronellal (8)Phosphonium salt, KHMDSDiene (9)~85%
2Feringa Conjugate AdditionDiene (9)MeMgBr, CuI, Chiral Ligandanti-Alkene (10)~90% (dr > 20:1)
3Ozonolysis / Oxidationanti-Alkene (10)O₃, NaBH₄; NaClO₂Carboxylic Acid (11)~75% (2 steps)
4Amide FormationCarboxylic Acid (11)HN(Me)OMe·HCl, HBTU, DIPEAWeinreb Amide (12)~95%
5AlkynylationWeinreb Amide (12)TMS-ethynyl lithium, n-BuLiAlkyne Fragment (7)~88%

Application in Convergent Macrolide Synthesis

The power of this strategy lies in its role within a convergent synthesis. The prepared alkyne fragment 7 is one of two major components required for the Strasseriolide B backbone. The other major component, an aldehyde-acid fragment, is similarly prepared from another chiral pool starting material, (R)-citronellic acid.[4]

These two complex fragments are then joined together in the late stages of the synthesis.

  • Fragment Coupling: The two fragments are joined via a Yamaguchi esterification.[4]

  • Macrocyclization: The final, critical ring-closing step to form the 18-membered macrolactone is achieved using an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction.[4][9][10] The NHK reaction is a powerful chromium(II)-mediated coupling of a vinyl iodide and an aldehyde that is known for its high functional group tolerance, making it ideal for complex, late-stage cyclizations.[11][12][13][14]

Convergent_Synthesis Citronellal (S)-Citronellal Alkyne Alkyne Fragment (7) Citronellal->Alkyne Multi-step Synthesis (Protocol Described) Coupled Linear Precursor Alkyne->Coupled Yamaguchi Esterification CitronellicAcid (R)-Citronellic Acid Aldehyde Aldehyde Fragment (3) CitronellicAcid->Aldehyde Multi-step Synthesis Aldehyde->Coupled Macrolide Strasseriolide B Coupled->Macrolide Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization

Caption: Convergent synthesis strategy for Strasseriolide B.

Conclusion

While 5,7-dimethyloctan-1-ol itself is not a common starting material, its core structural and stereochemical motif is of high value in the synthesis of complex natural products. This application note demonstrates that the most efficient and logical route to this synthon is not from the alcohol itself, but from its readily available and enantiopure precursor, (S)-citronellal. Through a sequence of robust and highly stereoselective reactions, particularly the Feringa conjugate addition, this simple terpenoid is transformed into a sophisticated building block. The successful application of this fragment in the total synthesis of Strasseriolide B underscores the power of the chiral pool approach and provides a validated, field-proven protocol for researchers tackling the synthesis of macrolides and other polyketide natural products.

References

  • Wessjohann, L. A., & Scheid, G. (2000). Recent advances in chromium(II)- and chromium(III)-mediated organic synthesis. Synthesis, 2000(1), 1-36. [Link]

  • Reddy, D. S., & Raj, G. S. (2012). The Nozaki–Hiyama–Kishi Reaction: A Powerful Tool for the Synthesis of Complex Natural Products. In Modern Synthetic Methods for C-C Bond Formation. IntechOpen. [Link]

  • Salituro, L. J., Pazienza, J. E., & Rychnovsky, S. D. (2022). Total Syntheses of Strasseriolide A and B, Antimalarial Macrolide Natural Products. NSF Public Access Repository. [Link]

  • Pineschi, M. (2006). Catalytic Enantioselective Conjugate Addition. In Comprehensive Organic Synthesis II (pp. 328-372). Elsevier. [Link]

  • Salituro, L. J., Pazienza, J. E., & Rychnovsky, S. D. (2022). Total Syntheses of Strasseriolide A and B, Antimalarial Macrolide Natural Products. Organic Letters, 24(5), 1190–1194. [Link]

  • Salituro, L. J., Pazienza, J. E., & Rychnovsky, S. D. (2022). Total Syntheses of Strasseriolide A and B, Antimalarial Macrolide Natural Products. PubMed. [Link]

  • Reddy, P. V., & Falck, J. R. (2012). Recent advances in the synthesis of macrolide antibiotics. Tetrahedron Letters, 53(34), 4463-4471. [Link]

  • Hodgson, D. M., & Soman, P. (2012). The Nozaki-Hiyama-Kishi Reaction in Natural Product Synthesis. In Transition Metals for Organic Synthesis (pp. 241-268). Wiley-VCH. [Link]

  • Fürstner, A. (1999). Carbon-Carbon Bond Formations Involving Organochromium(III) Reagents. Chemical Reviews, 99(4), 991–1046. [Link]

  • Cintas, P., & Yus, M. (2017). Role of the Nozaki–Hiyama–Takai–Kishi Reaction in the Synthesis of Natural Products. Chemical Reviews, 117(15), 10357-10430. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2009). Development of a Merged Conjugate Addition/Oxidative Coupling Sequence. Application to the Enantioselective Total Synthesis of Metacycloprodigiosin and Prodigiosin R1. Journal of the American Chemical Society, 131(38), 13681-13693. [Link]

  • Pilli, R. A., & Victor, M. M. (2003). The Stereochemistry of the Nozaki-Hiyama-Kishi Reaction and the Construction of 10-Membered Lactones. The Enantioselective Total Synthesis of (-)-Decarestrictine D. Journal of the Brazilian Chemical Society. [Link]

  • López, F., Minnaard, A. J., & Feringa, B. L. (2007). Catalytic enantioselective conjugate addition with Grignard reagents. Accounts of Chemical Research, 40(3), 179-188. [Link]

  • Lenz, K. D., Klosterman, K. E., Mukundan, H., & Kubicek-Sutherland, J. Z. (2021). Macrolides: From Toxins to Therapeutics. Toxins, 13(5), 347. [Link]

  • Feringa, B. L., et al. (1997). Highly enantioselective catalytic conjugate addition and tandem conjugate addition - Aldol reactions of organozinc reagents. Angewandte Chemie International Edition in English, 36(23), 2620-2623. [Link]

  • Lenardão, E. J., Botteselle, G. V., de Azambuja, F., Perin, G., & Jacob, R. G. (2007). Citronellal as key compound in organic synthesis. Tetrahedron, 63(29), 6671-6712. [Link]

  • Pazienza, J. E. (2022). Total synthesis of strasseriolide B, a potent antimalarial macrolide. American Chemical Society. [Link]

  • Seiple, I. B., et al. (2016). A platform for the discovery of new macrolide antibiotics. Nature, 533(7603), 338-345. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting GC-MS peak resolution for 5,7-dimethyloctan-1-ol isomers

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing chromatographic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing chromatographic challenges with 5,7-dimethyloctan-1-ol .

Unlike simple linear alkanols, branched isomers present unique stereochemical hurdles. This guide will deconstruct the root causality of co-elution issues and provide self-validating protocols to achieve baseline resolution in your GC-MS workflows.

Section 1: Structural Diagnostics & The Co-Elution Problem

Q: I am analyzing 5,7-dimethyloctan-1-ol on a standard DB-5ms column. I expect to see multiple isomer peaks, but my chromatogram only shows a single, symmetrical peak. Why is this happening?

A: The root cause lies in the specific stereochemistry of the molecule and the fundamental limitations of achiral stationary phases.

To understand this, we must map the carbon chain of 5,7-dimethyloctan-1-ol:

  • C5 (Chiral): The carbon at position 5 is bonded to four different groups: a hydrogen atom, a methyl group, a 4-hydroxybutyl group (C1-C4), and an isobutyl group (C6-C8). Therefore, C5 is a true chiral center.

  • C7 (Achiral): The carbon at position 7 is bonded to a hydrogen atom, the C6 methylene group, a methyl branch, and the C8 terminal methyl group. Because it is bonded to two identical methyl groups , C7 is achiral.

Consequently, 5,7-dimethyloctan-1-ol possesses only one chiral center, meaning it exists strictly as a pair of enantiomers: (R)-5,7-dimethyloctan-1-ol and (S)-5,7-dimethyloctan-1-ol. Enantiomers have perfectly identical physical properties (boiling point, vapor pressure, and dipole moment) in an achiral environment. A standard non-polar or slightly polar column (like a DB-5ms) provides an achiral environment, making it physically impossible to separate these enantiomers[1].

Q: Can I bypass chromatographic separation and use mass spectral deconvolution (Extracted Ion Chromatograms) to resolve the peaks computationally?

A: No. While "resolving by mass" is a powerful feature of mass spectral detectors (MSDs) for co-eluting compounds with different fragmentation patterns, enantiomers yield completely identical Electron Ionization (EI) mass spectra[2]. Because there are no unique fragment ions to extract, computational deconvolution will fail. Chromatographic baseline resolution is strictly required prior to the analyte entering the mass spectrometer[3].

Section 2: Strategic Workflows for Baseline Resolution

To resolve enantiomers, you must introduce a chiral environment to force the molecules to interact differently. This can be done directly (via the column) or indirectly (via chemical derivatization).

G Start 5,7-dimethyloctan-1-ol (Racemic Enantiomers) CheckCol Available GC Column? Start->CheckCol Achiral Achiral (e.g., DB-5ms) CheckCol->Achiral Chiral Chiral (e.g., Cyclosil-B) CheckCol->Chiral Deriv Chiral Derivatization (Mosher's Reagent) Achiral->Deriv Requires Direct Direct Injection Optimize Temp Ramp Chiral->Direct Allows Result1 Diastereomers Separated (Baseline Resolution) Deriv->Result1 Result2 Enantiomers Separated (Baseline Resolution) Direct->Result2

Decision matrix for chromatographic resolution of 5,7-dimethyloctan-1-ol enantiomers.

Quantitative Comparison of Resolution Strategies
ParameterDirect Method (Chiral GC Column)Indirect Method (Chiral Derivatization)
Mechanism Transient diastereomeric inclusion complexesPermanent covalent diastereomeric bonds
Stationary Phase Modified β-cyclodextrin (e.g., Cyclosil-B)[4]Standard Achiral (e.g., DB-5ms, HP-5ms)
Sample Prep Time Minimal (Dilute and shoot)Moderate (1-2 hours for derivatization)
Resolution (Rs) Moderate (Highly dependent on temp ramp)High (Diastereomers have distinct boiling points)
Cost High (Requires dedicated specialty column)Low (Utilizes existing columns + reagent cost)

Section 3: Self-Validating Protocol for Indirect Resolution

Q: I do not have a chiral GC column. How can I resolve these isomers using my existing DB-5ms setup?

A: You must perform a chiral derivatization to convert the enantiomers into diastereomers. By reacting the racemic primary alcohol with an enantiopure chiral reagent—specifically Mosher's acid chloride (MTPA-Cl)—you generate (R,S) and (S,S) diastereomeric esters[5]. Unlike enantiomers, diastereomers have different spatial geometries, leading to different boiling points and dipole moments, allowing them to be easily separated on a standard achiral GC column[6].

Pathway Racemate (R/S)-5,7-dimethyloctan-1-ol (Enantiomers) Reaction Pyridine Catalyst Room Temp, 1h Racemate->Reaction Reagent (S)-MTPA-Cl (Chiral Reagent) Reagent->Reaction Diastereomers (R,S) & (S,S) Esters (Diastereomers) Reaction->Diastereomers GC Achiral GC-MS Separation Diastereomers->GC

Chemical workflow for indirect chiral resolution via Mosher's ester derivatization.

Step-by-Step Methodology: Mosher's Ester Derivatization

Note: This protocol is designed as a self-validating system. The disappearance of the starting material peak ensures reaction completion, while the appearance of a doublet peak confirms successful diastereomeric conversion.

  • Sample Preparation: Transfer 1.0 mg of the 5,7-dimethyloctan-1-ol sample into a dry, inert 2 mL glass autosampler vial.

  • Solvent & Catalyst Addition: Add 500 µL of anhydrous dichloromethane (DCM). Add 50 µL of anhydrous pyridine. Causality: Pyridine acts as both a nucleophilic catalyst and an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

  • Derivatization: In a fume hood, carefully add 10 µL of enantiopure (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

  • Incubation: Cap the vial securely with a PTFE-lined septum. Vortex for 10 seconds and let it incubate at room temperature for 1 hour.

  • Quenching & Extraction: Add 500 µL of deionized water to quench unreacted MTPA-Cl. Vortex vigorously for 30 seconds. Allow the phases to separate. The lower organic layer (DCM) contains your derivatized diastereomers.

  • Validation & Injection:

    • System Validation Check: Inject an underivatized sample of 5,7-dimethyloctan-1-ol to mark the original retention time (RT1).

    • Sample Injection: Extract 100 µL of the lower organic layer from Step 5, dilute with 900 µL of fresh DCM, and inject 1 µL into the GC-MS.

    • Confirmation: You should observe the complete absence of the peak at RT1, replaced by two distinct, baseline-resolved peaks eluting later in the chromatogram (the higher molecular weight Mosher's esters).

References

  • Benchchem. "Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis." Benchchem.com.
  • Technology Networks. "GC-MS Principle, Instrument and Analyses and GC-MS/MS." Technologynetworks.com.
  • Sigma-Aldrich. "Resolving by Mass." Sigmaaldrich.com.
  • MDPI. "Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS." Mdpi.com.
  • LCGC International. "Contemporary Analysis of Chiral Molecules." Chromatographyonline.com.
  • ResearchGate. "Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones." Researchgate.net.

Sources

Optimization

preventing over-oxidation during 5,7-dimethyloctan-1-ol Swern oxidation

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling the synthesis of 5,7-dimethyloctanal.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling the synthesis of 5,7-dimethyloctanal. The Swern oxidation is a highly reliable method for converting primary alcohols to aldehydes, but deviations in kinetic and thermodynamic control can lead to catastrophic yield losses that are frequently misdiagnosed as "over-oxidation."

Section 1: The "Over-Oxidation" Myth vs. Chemical Reality

FAQ 1: My GC-MS shows a massive loss of 5,7-dimethyloctanal and high molecular weight impurities. Did I over-oxidize my primary alcohol to a carboxylic acid?

Answer: No. True over-oxidation to a carboxylic acid is mechanistically prohibited in a properly executed Swern oxidation. The reaction operates via an alkoxysulfonium ylide intermediate that undergoes an intramolecular β-elimination[1]. Because the system is strictly anhydrous, there is no water available to form an aldehyde hydrate, which is the prerequisite intermediate for further oxidation to a carboxylic acid[2][3].

What you are likely observing is one of two field-proven side reactions that mimic "over-oxidation" yield loss:

  • Methylthiomethyl (MTM) Ether Formation (Substitution): If the internal temperature rises above -60 °C before the addition of the alcohol, the highly reactive chlorodimethylsulfonium chloride intermediate undergoes a Pummerer rearrangement. When 5,7-dimethyloctan-1-ol is subsequently added, it reacts with this rearranged species to form a stable MTM ether instead of the desired alkoxysulfonium ion[4][5].

  • Aldol Condensation (Product Degradation): 5,7-dimethyloctanal is an unhindered, enolizable aliphatic aldehyde. If the reaction is allowed to warm to room temperature and left stirring in the presence of excess triethylamine for extended periods, the product will undergo base-catalyzed self-condensation, generating heavy, complex oligomers[2][4].

Mechanism DMSO DMSO + Oxalyl Chloride Activation at -78°C Active Chlorodimethylsulfonium Chloride DMSO->Active -CO, -CO2 Temp Temperature Control Active->Temp Alkoxy Alkoxysulfonium Ion (+ 5,7-dimethyloctan-1-ol) Temp->Alkoxy T < -60°C Pummerer Pummerer Rearrangement (T > -60°C) Temp->Pummerer T > -60°C Ylide Sulfur Ylide (+ Triethylamine) Alkoxy->Ylide Base Addition Aldehyde 5,7-dimethyloctanal (Target Aldehyde) Ylide->Aldehyde β-elimination (Warming) MTM MTM Ether (Side Product) Pummerer->MTM + Alcohol

Caption: Swern Oxidation Mechanism vs. MTM Ether Side Reaction Pathway.

Section 2: Quantitative Reaction Parameters & Causality

To engineer a self-validating protocol, you must understand the stoichiometric and thermodynamic boundaries of the system. The table below summarizes the critical parameters required to suppress side reactions[2][5].

ParameterTarget ValueCausality & Mechanistic ImpactConsequence of Deviation
Oxalyl Chloride 1.1 – 1.5 equivActs as the Lewis acid to activate DMSO. A slight excess ensures complete activation[2].Deficit: Unreacted alcohol remains.Excess: Can lead to chlorination of the alcohol.
DMSO 2.0 – 3.0 equivThe primary oxidant. Must be in excess relative to oxalyl chloride to prevent unreacted oxalyl chloride from reacting with the alcohol[6].Deficit: Incomplete oxidation.Excess: Stronger odor, complex aqueous workup.
Triethylamine (TEA) 3.0 – 5.0 equivNeutralizes generated HCl and deprotonates the alkoxysulfonium ion to trigger β-elimination[1][2].Deficit: Stalled reaction at the alkoxysulfonium stage.Excess (prolonged): Aldol condensation.
Activation Temp -70 °CStabilizes the highly reactive chlorodimethylsulfonium chloride intermediate[5].> -60 °C: Rapid Pummerer rearrangement; massive MTM ether formation[4].
Elimination Temp -78 °C 0 °CThe β-elimination is kinetically slow at -78 °C. Warming provides the activation energy needed for the sulfur ylide to collapse into the aldehyde[3].Staying at -78 °C: Incomplete conversion.Warming > 20 °C before quench: Aldol condensation.

Section 3: Troubleshooting Diagnostics

FAQ 2: How do I differentiate between MTM ether formation and Aldol condensation in my crude NMR/GC-MS?

Answer:

  • MTM Ether Diagnosis: Look for a characteristic singlet in the 1 H NMR around δ 2.1 ppm (representing the -S-CH 3​ group) and a shift in the C1 methylene protons. In GC-MS, the mass will be the substrate mass + 46 Da (addition of -CH 2​ SCH 3​ minus H). This indicates a failure in temperature control during the activation phase[4][7].

  • Aldol Condensation Diagnosis: Look for complex multiplet signals in the vinylic region ( δ 5.5 - 7.0 ppm) of the 1 H NMR, indicating the formation of α,β -unsaturated aldehydes. This indicates a failure in quench timing [4].

Troubleshooting Start Issue: Low Aldehyde Yield (Suspected 'Over-oxidation') Q1 Strictly Anhydrous? Start->Q1 A1_No Hydrolysis of Active Species Q1->A1_No No Q2 T < -60°C before Base? Q1->Q2 Yes A2_No MTM Ether Formation (Pummerer) Q2->A2_No No Q3 Quenched Promptly? Q2->Q3 Yes A3_No Aldol Condensation (Product Degradation) Q3->A3_No No Success Optimal Yield: 5,7-dimethyloctanal Q3->Success Yes

Caption: Diagnostic workflow for troubleshooting low yields in 5,7-dimethyloctan-1-ol oxidation.

Section 4: Self-Validating Experimental Protocol

To ensure the synthesis of 5,7-dimethyloctanal is robust, follow this step-by-step methodology. This protocol is designed as a self-validating system: each step has a physical or visual indicator confirming its success before you proceed to the next[4][6].

Materials:

  • 5,7-dimethyloctan-1-ol (1.0 equiv, 10.0 mmol)

  • Oxalyl chloride (1.5 equiv, 15.0 mmol)

  • Anhydrous DMSO (3.0 equiv, 30.0 mmol)

  • Triethylamine (TEA) (5.0 equiv, 50.0 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • System Purging & Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon balloon.

    • Causality: The chlorodimethylsulfonium intermediate is highly hygroscopic; ambient moisture will hydrolyze it back to DMSO, stalling the reaction[3].

  • Electrophile Preparation: Add anhydrous DCM (25 mL) and oxalyl chloride (1.3 mL, 15.0 mmol) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Validation: Ensure the internal probe reads -75 °C before proceeding.

  • DMSO Activation: Dissolve anhydrous DMSO (2.1 mL, 30.0 mmol) in DCM (5 mL). Add this solution dropwise via syringe pump over 15 minutes.

    • Causality: This reaction is highly exothermic. Dropwise addition prevents localized heating.

    • Validation: You will observe vigorous gas evolution (CO and CO 2​ )[1][8]. If gas evolution stops, activation is complete. Keep the internal temperature below -65 °C.

  • Alkoxysulfonium Formation: Dissolve 5,7-dimethyloctan-1-ol (1.58 g, 10.0 mmol) in DCM (10 mL). Add dropwise over 20 minutes. Stir for an additional 30 minutes at -78 °C.

    • Causality: The primary alcohol attacks the sulfur electrophile, displacing chloride[1]. The extended stirring ensures complete conversion of the sterically unhindered primary alcohol.

  • Ylide Formation & Elimination: Add TEA (7.0 mL, 50.0 mmol) dropwise.

    • Validation: A dense white precipitate (triethylammonium chloride) will immediately form[1][6]. Stir for 15 minutes at -78 °C.

  • Controlled Warming: Remove the dry ice bath and allow the reaction to warm to 0 °C over 30 minutes.

    • Causality: The intramolecular deprotonation (β-elimination) requires thermal energy to proceed.

  • Kinetic Quenching: The moment the internal temperature reaches 0 °C, immediately quench the reaction by adding 20 mL of saturated aqueous NH 4​ Cl[4].

    • Causality: NH 4​ Cl neutralizes the excess TEA, instantly dropping the pH and eliminating the risk of base-catalyzed aldol condensation of the newly formed 5,7-dimethyloctanal[4][7].

  • Workup: Separate the organic layer. Wash with water (2x) and brine (1x) to remove residual DMSO and TEA salts. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (keep bath temperature < 30 °C to prevent volatilization of the aldehyde).

References

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - masterorganicchemistry.com -
  • Application Note and Protocol: Swern Oxidation of Homoallylic Alcohols - benchchem.com -
  • Swern oxid
  • The Swern Oxidation: Mechanism and Fe
  • Technical Support Center: Swern Oxidation of Allylic Alcohols - benchchem.com -
  • Alcohol Reactions: Swern Oxid
  • Swern Oxidation - chem-st
  • Total Synthesis of (+)-Zaragozic Acid C - acs.org -

Sources

Troubleshooting

Technical Support Center: Chiral Separation &amp; Enantiomeric Excess (ee) Optimization

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of separating the enantiomers of 5,7-dimethyloctan-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of separating the enantiomers of 5,7-dimethyloctan-1-ol .

Because this molecule is a flexible, saturated aliphatic alcohol with a "remote" chiral center at C5, it lacks the rigid aromatic rings and strong dipoles typically required for direct chiral recognition. Furthermore, its lack of a UV chromophore makes standard HPLC detection nearly impossible without intervention. This guide provides field-proven, self-validating methodologies to overcome these barriers and accurately determine enantiomeric excess (ee).

🛠️ Troubleshooting & FAQs

Q1: I am getting zero resolution ( Rs​=0 ) for 5,7-dimethyloctan-1-ol enantiomers on a standard polysaccharide column (e.g., Chiralpak AD-H). What is the mechanistic failure here? A1: The failure stems from the inability to form a "three-point interaction" with the Chiral Stationary Phase (CSP)[1]. 5,7-dimethyloctan-1-ol is a highly flexible hydrocarbon chain. Its only interaction point is the terminal hydroxyl group, which is too far (four carbons away) from the C5 chiral center to transfer stereochemical information effectively. Furthermore, polysaccharide CSPs rely heavily on π−π interactions and inclusion complexation. Without a derivatizing tag to add steric bulk and π -electrons, the molecule slips through the column without stereoselective retention. Solution: Perform pre-column derivatization with an aromatic agent like 3,5-dinitrobenzoyl chloride (DNBC)[2].

Q2: We want to avoid expensive chiral columns entirely. Can we still determine the ee of our synthesized 5,7-dimethyloctan-1-ol? A2: Yes, by converting the enantiomeric mixture into diastereomers using a Chiral Derivatizing Agent (CDA). Reacting your alcohol with an enantiopure reagent like (S)-(+)-Mosher's acid chloride (MTPA-Cl) or (S)-(+)-M α NP acid yields diastereomeric esters[3]. Because diastereomers possess distinct physical and chemical properties (different dipole moments and spatial geometries), they can be easily separated on conventional, low-cost achiral stationary phases like a standard C18 or normal-phase silica column[3].

Q3: We are using GC-FID for underivatized 5,7-dimethyloctan-1-ol, but the peaks are co-eluting. Which GC stationary phase is recommended? A3: For underivatized aliphatic alcohols, derivatized cyclodextrin capillary columns are the gold standard. A permethylated- β -cyclodextrin phase provides a hydrophobic cavity for inclusion complexation. The chiral recognition is driven by the differential thermodynamic fit of the enantiomers' flexible aliphatic chains into the cyclodextrin cavity[4].

Q4: After derivatizing with 3,5-DNBC, my peaks are broad and tailing on the normal-phase HPLC. How do I optimize the mobile phase? A4: Tailing of dinitrobenzoate esters on normal-phase silica-based CSPs is often due to non-specific interactions with residual active silanols on the silica support. Ensure your mobile phase (typically Hexane/Isopropanol) contains a small amount of an alcohol modifier (e.g., 1-5% ethanol or isopropanol) to cap these active sites[1]. Additionally, lowering the column temperature (e.g., to 10–15 °C) restricts the conformational flexibility of the aliphatic chain, maximizing the enthalpic contribution to the chiral recognition model and increasing the separation factor ( α ).

🧪 Validated Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . You must confirm the completion of the derivatization step before injecting it into the chromatograph to prevent unreacted species from skewing your ee calculations.

Protocol A: Achiral Derivatization with 3,5-DNBC for LC-UV Analysis

Mechanism: Converts the invisible, flexible alcohol into a rigid, UV-active π -acidic ester, enabling strong π−π interactions with Pirkle-type or polysaccharide CSPs[2].

  • Reaction Setup: Dissolve 10 mg of 5,7-dimethyloctan-1-ol in 1.0 mL of anhydrous dichloromethane (DCM) in a dry vial purged with N2​ .

  • Reagent Addition: Add 1.5 equivalents of 3,5-dinitrobenzoyl chloride (DNBC) and 2.0 equivalents of anhydrous pyridine. Add a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP) to accelerate the esterification.

  • Incubation: Stir the mixture at room temperature for 2 hours.

  • Self-Validation (QC Step): Spot the reaction mixture on a silica TLC plate alongside the starting alcohol. Elute with Hexane/Ethyl Acetate (8:2). The starting material (visualized via KMnO4​ stain) must be completely absent, replaced by a strongly UV-active spot ( Rf​≈0.6 ).

  • Workup: Quench with 1.0 mL of saturated aqueous NaHCO3​ . Extract the organic layer, wash sequentially with 0.1 M HCl (to remove pyridine) and brine. Dry over anhydrous Na2​SO4​ .

  • Analysis: Evaporate the solvent under a gentle stream of N2​ . Reconstitute in the HPLC mobile phase (e.g., Hexane/Isopropanol 90:10) and inject onto a Chiralpak AD-H column.

Protocol B: Chiral Derivatization with (S)-MTPA-Cl for Achiral LC Analysis

Mechanism: Covalently bonds an enantiopure tag to the analyte, creating diastereomers that can be separated by standard reversed-phase chromatography[3].

  • Reaction Setup: Dissolve 5 mg of 5,7-dimethyloctan-1-ol in 0.5 mL of anhydrous pyridine.

  • Reagent Addition: Add 2.0 equivalents of (S)-(+)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

  • Incubation: Stir at room temperature for 4–6 hours.

  • Self-Validation (QC Step): Analyze a 1 μ L aliquot via LC-MS. Confirm that the extracted ion chromatogram (EIC) shows >99% conversion to the Mosher ester mass [M+H]+ . Do not proceed if unreacted alcohol remains, as kinetic resolution during incomplete derivatization will artificially alter the apparent ee.

  • Workup: Dilute with 2 mL of diethyl ether. Wash sequentially with 1 M HCl, saturated NaHCO3​ , and brine.

  • Analysis: Dry the organic phase, concentrate under vacuum, dissolve in Acetonitrile, and inject onto a standard C18 column (Mobile phase: Water/Acetonitrile gradient).

📊 Quantitative Strategy Comparison

Summarizing the analytical metrics allows for rapid selection of the appropriate workflow based on your laboratory's available instrumentation and required sensitivity.

Analytical StrategyDerivatization AgentStationary PhaseTypical Resolution ( Rs​ )Limit of Detection (LOD)Avg. Analysis Time
Direct GC-FID NonePermethyl- β -CD1.1 - 1.5~50 ppm25 - 35 min
Achiral LC-UV 3,5-DNBCChiralpak AD-H1.5 - 2.5~1 ppm15 - 20 min
Diastereomeric LC-UV (S)-MTPA-ClC18 (Achiral)> 2.5~0.5 ppm10 - 15 min

🗺️ Workflow Visualization

The following logical decision tree dictates the optimal analytical path for 5,7-dimethyloctan-1-ol based on available equipment and project requirements.

Workflow Start 5,7-Dimethyloctan-1-ol Chiral Separation Direct Direct Analysis (No Derivatization) Start->Direct Volatile & Stable Deriv Pre-column Derivatization Start->Deriv Need UV/High Resolution GC GC Analysis (Cyclodextrin CSP + FID/MS) Direct->GC Achiral Achiral Tagging (e.g., 3,5-DNBC) Deriv->Achiral Enantiomer Separation Chiral Chiral Tagging (e.g., (S)-MTPA-Cl) Deriv->Chiral Diastereomer Separation HPLC_CSP HPLC Analysis (Polysaccharide CSP + UV) Achiral->HPLC_CSP HPLC_Achiral HPLC Analysis (C18/Silica + UV) Chiral->HPLC_Achiral

Decision matrix for the chiral separation of 5,7-dimethyloctan-1-ol based on derivatization strategy.

📚 References

  • Chiral HPLC Methods for the Enantioselective Separation of 3-Undecanol. BenchChem.

  • Chromatographic Separations and Analysis of Enantiomers. ResearchGate.

  • Chiral Separations: Methods and Protocols. Preterhuman.net.

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

Sources

Optimization

Technical Support Center: Solvent Selection for High-Yield 5,7-Dimethyloctan-1-ol Extraction Protocols

Welcome to the technical support guide for optimizing the extraction of 5,7-dimethyloctan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing the extraction of 5,7-dimethyloctan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust, high-yield extraction protocols. We will delve into the causality behind solvent choices, offer detailed experimental workflows, and provide data-driven troubleshooting solutions to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the physicochemical properties of 5,7-dimethyloctan-1-ol and the core principles of solvent selection.

Q1: What are the key physicochemical properties of 5,7-dimethyloctan-1-ol that influence solvent selection?

Understanding the target molecule's properties is the first step in designing an effective extraction protocol. 5,7-dimethyloctan-1-ol (more commonly referred to by its isomer 3,7-dimethyloctan-1-ol, also known as tetrahydrogeraniol) is a long-chain alcohol. Its structure features a ten-carbon aliphatic chain, which imparts significant non-polar character, and a terminal hydroxyl (-OH) group, which provides a site for polar interactions.

PropertyValueSignificance for Extraction
Molecular Formula C₁₀H₂₂OIndicates a predominantly hydrocarbon structure.
Molecular Weight 158.28 g/mol [1]Relevant for calculating yields and molar concentrations.
Appearance Colorless liquid with a sweet, rose-like odor[2]Physical characteristic for identification.
Boiling Point ~213 °C at 760 mmHgHigh boiling point minimizes loss during solvent evaporation.
Water Solubility Very low (e.g., 64 mg/L at 20°C)[3]The molecule is hydrophobic; it will not remain in an aqueous phase.
Organic Solubility Soluble in ethanol, mineral oil, and most non-volatile oilsConfirms its affinity for organic solvents.
Predicted LogP ~3.5 - 3.7A high LogP value indicates a strong preference for non-polar (lipophilic) environments over water.

Q2: What is the fundamental principle for selecting an extraction solvent?

The guiding principle is "like dissolves like".[4] This means that a solvent will most effectively dissolve a solute with a similar polarity. For 5,7-dimethyloctan-1-ol, its long hydrocarbon tail makes it predominantly non-polar, while the hydroxyl group adds a touch of polarity. Therefore, the ideal solvent will be one that can effectively solvate the non-polar chain. Non-polar or weakly polar organic solvents are typically the most effective choices.

Q3: What are the most critical solvent properties to consider for a successful extraction?

Beyond polarity, several other factors are crucial for developing a practical and efficient protocol.[5][6]

  • Selectivity: The solvent should preferentially dissolve the target compound (5,7-dimethyloctan-1-ol) while leaving impurities behind in the original matrix.[7] High selectivity simplifies purification and improves the final product's purity.

  • Distribution Coefficient (K_D): In liquid-liquid extraction, this value represents the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium. A high K_D is desirable for efficient extraction.[8]

  • Boiling Point: A solvent with a relatively low boiling point is easier to remove after extraction, typically via rotary evaporation.[7] This simplifies the isolation of the final product. However, the boiling point must be high enough to allow for effective extraction if the protocol requires heating.

  • Immiscibility: For liquid-liquid extractions, the chosen solvent must be immiscible with the initial sample solvent (usually water).[9] Solvents like ethanol and acetone are miscible with water and are therefore unsuitable for this technique.[9]

  • Safety and Toxicity: Solvents should be chosen with their safety profiles in mind. Less toxic and less flammable options are always preferred.[7][9] For example, while effective, solvents like dichloromethane and chloroform are often avoided due to toxicity concerns.[9]

Part 2: Solvent Selection and Protocol Workflow

This section provides a logical workflow for choosing the optimal solvent and protocol based on your specific experimental conditions.

Decision-Making Workflow for Solvent Selection

The following diagram outlines the key decision points for selecting an appropriate extraction strategy.

SolventSelectionWorkflow start Start: Characterize Sample Matrix (Aqueous vs. Solid) & Define Goals (Yield vs. Purity) matrix_check What is the sample matrix? start->matrix_check aqueous_matrix Aqueous Solution (e.g., fermentation broth, reaction quench) matrix_check->aqueous_matrix Aqueous solid_matrix Solid/Semi-Solid Matrix (e.g., plant material, crude reaction residue) matrix_check->solid_matrix Solid lle Perform Liquid-Liquid Extraction (LLE) aqueous_matrix->lle sle Perform Solid-Liquid Extraction (SLE) (e.g., Soxhlet, Maceration) solid_matrix->sle solvent_lle Select a water-immiscible, non-polar solvent. (e.g., Hexane, Heptane, Diethyl Ether) lle->solvent_lle solvent_sle Select a solvent based on matrix polarity. Hexane for non-polar matrices. Ethanol for cellular disruption and broader solubility. sle->solvent_sle purity_check Is high purity critical for the downstream application? solvent_lle->purity_check solvent_sle->purity_check spe Incorporate a Purification Step (e.g., Solid-Phase Extraction (SPE), Column Chromatography) purity_check->spe Yes finish_yield End: High-Yield Protocol Complete purity_check->finish_yield No finish_purity End: High-Purity Protocol Complete spe->finish_purity

Caption: Workflow for selecting an extraction protocol for 5,7-dimethyloctan-1-ol.

Comparative Analysis of Candidate Solvents

The table below provides a comparison of common laboratory solvents suitable for the extraction of 5,7-dimethyloctan-1-ol.

SolventFormulaPolarity IndexBoiling Point (°C)Density (g/mL)Key Considerations
n-Hexane C₆H₁₄0.1690.655Excellent for LLE. Highly non-polar, low boiling point, water immiscible. Good for extracting from aqueous solutions and non-polar matrices.[10][11]
Heptane C₇H₁₆0.1980.684Similar to hexane but with a higher boiling point, which can reduce losses during handling.[12]
Diethyl Ether C₄H₁₀O2.8350.713Highly effective but volatile. Low boiling point makes for easy removal but also high evaporation losses and fire risk.[9][12]
Ethyl Acetate C₄H₈O₂4.4770.902Intermediate polarity. Good general-purpose solvent. Less toxic than chlorinated solvents. Can extract a broader range of compounds.[12][13][14]
Dichloromethane (DCM) CH₂Cl₂3.1401.33Effective and dense (forms the bottom layer in LLE with water), but has significant health and environmental concerns.[9]
Ethanol C₂H₆O4.3780.789Excellent for SLE from plant matter. Its polarity helps disrupt cell membranes. Water-miscible, so unsuitable for LLE from aqueous solutions.[10][15][16]

Part 3: Detailed Experimental Protocols

Protocol A: High-Yield Liquid-Liquid Extraction (LLE) from an Aqueous Matrix

This protocol is ideal for extracting 5,7-dimethyloctan-1-ol from aqueous solutions, such as post-reaction mixtures or fermentation broths.

Objective: To partition 5,7-dimethyloctan-1-ol from an aqueous phase into an immiscible organic solvent.

Recommended Solvent: n-Hexane or Heptane.

Methodology:

  • Preparation: Ensure the aqueous solution containing 5,7-dimethyloctan-1-ol is at room temperature and placed in a separatory funnel of appropriate size (the funnel should not be more than 2/3 full).

  • Solvent Addition: Add a volume of n-hexane equal to approximately 1/3 to 1/2 of the aqueous phase volume.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 1-2 minutes, venting periodically.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. n-Hexane is less dense than water and will be the top layer.

  • Collection: Carefully drain the lower aqueous layer. Then, drain the upper organic (n-hexane) layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat steps 2-5 two more times with fresh portions of n-hexane. This ensures quantitative recovery.[8]

  • Drying: Combine all organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove residual water.

  • Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask and remove the n-hexane using a rotary evaporator. The high boiling point of 5,7-dimethyloctan-1-ol (~213 °C) ensures it will remain in the flask as the solvent evaporates.

Protocol B: High-Yield Solid-Liquid Extraction (SLE) via Soxhlet

This protocol is designed for the exhaustive extraction of 5,7-dimethyloctan-1-ol from solid matrices like dried plant material or a solid-adsorbed crude product.

Objective: To continuously wash a solid matrix with a refluxing solvent to extract the target compound.

Recommended Solvent: Ethanol (for cellular material) or n-Hexane (for non-polar matrices).

Methodology:

  • Sample Preparation: Ensure the solid sample is dry and, if necessary, ground to a fine powder to maximize surface area.

  • Apparatus Setup: Place the powdered sample into a porous cellulose thimble and place the thimble inside the main chamber of the Soxhlet extractor.[17]

  • Solvent Addition: Fill a round-bottom flask with the chosen extraction solvent (e.g., ethanol) to about 2/3 of its volume and add a few boiling chips.[17]

  • Assembly: Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and a condenser at the top.

  • Extraction Process: Heat the solvent to a gentle reflux. The solvent vapor will travel up the side arm, condense, and drip into the thimble.[17] Once the main chamber is full, the solvent and the extracted 5,7-dimethyloctan-1-ol will be siphoned back into the boiling flask.[17]

  • Duration: Allow this cycle to repeat for several hours (typically 6-24 hours) to ensure complete extraction.

  • Solvent Removal: After the extraction is complete, allow the apparatus to cool. Remove the solvent from the round-bottom flask using a rotary evaporator to yield the crude extract containing 5,7-dimethyloctan-1-ol.

Part 4: Troubleshooting Guide

This guide provides solutions to common issues encountered during the extraction process.

ProblemPossible Cause(s)Recommended Solution(s)
1. Low Extraction Yield A. Incorrect Solvent Choice: The solvent polarity does not match the target molecule and matrix.Re-evaluate the "like dissolves like" principle. If your matrix is highly polar, a non-polar solvent like hexane is excellent for selective extraction. If you are extracting from plant tissue, a more polar solvent like ethanol may be needed to penetrate cell walls.[4]
B. Incomplete Extraction: Insufficient time, agitation, or number of extraction cycles.For LLE, increase the number of extractions from 2-3 to 4-5. For SLE, increase the extraction time or ensure the sample is finely ground.
C. Product Loss During Solvent Removal: Co-evaporation of the product with the solvent.This is unlikely for 5,7-dimethyloctan-1-ol due to its high boiling point. However, always use a rotary evaporator with controlled temperature (e.g., 40°C for hexane) and vacuum to prevent bumping and aerosol formation.
D. Insufficient Solvent Volume: The amount of solvent used was not enough to fully solubilize the target compound.An average ethanol extraction may yield 10-20% of the starting material's weight.[18] Ensure your solvent volume is sufficient to dissolve the maximum potential yield. A typical starting point is a 10:1 solvent-to-solid ratio (mL/g).
2. Impurities in Final Product A. Low Solvent Selectivity: The solvent is co-extracting other compounds from the matrix.Change Solvent: Switch to a more selective solvent. For example, if an ethanol extract contains too many polar impurities, re-extract the crude product with hexane to isolate the non-polar 5,7-dimethyloctan-1-ol. • Purification: Implement a post-extraction purification step like Solid-Phase Extraction (SPE) or column chromatography. SPE is particularly effective for separating fatty alcohols from other lipids.[17][19]
B. Emulsion Formation (in LLE): A stable emulsion has formed at the interface between the aqueous and organic layers, trapping the product.Add Brine: Add a saturated NaCl solution to increase the polarity of the aqueous phase and break the emulsion. • Centrifugation: Transfer the mixture to centrifuge tubes and spin to force layer separation. • Filter: Pass the mixture through a pad of Celite or glass wool.
3. Solvent Recovery Issues A. Azeotrope Formation: The solvent forms a constant-boiling mixture with water or other components, making separation by simple distillation difficult.Check for known azeotropes (e.g., ethanol-water). Use a different solvent or employ specialized distillation techniques if solvent recovery is critical.
B. High Solvent Boiling Point: The solvent requires excessive heat for removal, potentially degrading the sample.Choose a solvent with a lower boiling point if your compound is thermally sensitive.[7] (This is less of a concern for the stable 5,7-dimethyloctan-1-ol).

References

  • Arya, A., et al. (2025). Effect of Solvent Polarity on Extraction Yield, Phytochemical Composition, and Antioxidant Activity of Curcuma xanthorrhiza Roxb.
  • BreezeIPL. (n.d.). Dimethyl Octanol. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3,7-DIMETHYL-1-OCTANOL - Physico-chemical Properties. Retrieved from [Link]

  • Cook, O. (2025, February 13). Your Guide to Choosing the Best Alcohol-Based Solvent for Perfume Production. Retrieved from [Link]

  • Delacourte Paris. (n.d.). Solvent Extraction: Secrets of Concrete & Absolute. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • LookChem. (n.d.). 4,7-Dimethyloctan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139931250, 6,7-Dimethyloctan-3-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20337599. Retrieved from [Link]

  • P., A. (2023, July 31). How To Choose The Right Solvent When Creating A Fragrance. Retrieved from [Link]

  • ResearchGate. (2012). Extraction and Analysis of Plant Alkanes and Long-Chain Alcohols Using Accelerated Solvent Extraction (ASE). Retrieved from [Link]

  • Schouten, F., et al. (2018). A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. PLOS ONE.
  • The Good Scents Company. (n.d.). dimethyl octanol, 106-21-8. Retrieved from [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]

  • Yufeng. (2024, October 15). How To Choose The Right Solvent When Creating A Fragrance. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Troubleshooting &amp; Optimization for 5,7-dimethyloctan-1-ol

Overview & Analytical Challenges 5,7-dimethyloctan-1-ol is a highly hydrophobic, branched aliphatic alcohol[1]. Because its chemical structure lacks a conjugated pi-electron system or a strong chromophore, standard Ultra...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Analytical Challenges

5,7-dimethyloctan-1-ol is a highly hydrophobic, branched aliphatic alcohol[1]. Because its chemical structure lacks a conjugated pi-electron system or a strong chromophore, standard Ultraviolet (UV) or Diode Array Detectors (DAD) are virtually blind to it. To achieve high-sensitivity quantification, analysts must pivot to universal, mass-sensitive detectors such as the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)[2]. However, transitioning to aerosol-based detection fundamentally changes the rules of mobile phase selection, requiring strict adherence to solvent volatility, background noise management, and nebulization thermodynamics[3].

Troubleshooting Guides & FAQs

Q1: I am trying to analyze 5,7-dimethyloctan-1-ol using my standard reversed-phase UV method (210 nm) with a phosphate buffer, but I see no peaks. What is wrong? A1: The issue is twofold. First, 5,7-dimethyloctan-1-ol is an aliphatic alcohol and does not absorb UV light efficiently. Second, if you transition this exact method to a CAD or ELSD to visualize the analyte, your phosphate buffer will immediately precipitate and block the detector's nebulizer. CAD and ELSD require the mobile phase to be completely volatile[4][5]. Causality & Fix: You must replace the non-volatile phosphate buffer with a volatile alternative, such as ammonium formate or formic acid, and switch to a mass-sensitive detector to successfully detect the alcohol[3][5].

Q2: I switched to a CAD detector and a Methanol/Water mobile phase, but my baseline is extremely noisy and drifting. How do I fix this? A2: High baseline noise in CAD or ELSD is almost always caused by non-volatile impurities in the mobile phase. Because these detectors measure any residual particle mass after evaporation, poor-quality solvents or contaminated glassware will generate a massive background signal[3][5]. Causality & Fix: Ensure you are using strictly LC-MS grade solvents[3]. Furthermore, if you previously used this HPLC system for non-volatile buffers (like PBS), you must thoroughly flush the system with warm water and then your volatile mobile phase for at least 30–60 minutes before connecting the column to the detector[3].

Q3: During my gradient elution (increasing Methanol concentration) on the CAD, the baseline shifts upward, and my peak areas for 5,7-dimethyloctan-1-ol are inconsistent. Why? A3: This is a known phenomenon with aerosol-based detectors. The nebulization efficiency—how well the mobile phase forms droplets—is highly dependent on the solvent's viscosity and surface tension[6]. As the organic modifier (Methanol or Acetonitrile) increases during the gradient, surface tension drops, creating smaller droplets and artificially increasing the detector's response[6]. Causality & Fix: To achieve a uniform response independent of the gradient, you must implement an inverse gradient [6]. This involves using a second pump to deliver a reverse gradient via a T-piece post-column, ensuring that the solvent composition entering the detector remains constant throughout the run[6].

Q4: What is the best stationary phase and mobile phase combination for this compound? A4: For aliphatic alcohols like 5,7-dimethyloctan-1-ol, Reversed-Phase Liquid Chromatography (RPLC) using a C18 or C8 bonded silica column is the gold standard[2][7]. The optimal mobile phase is a binary system of LC-MS grade Water (Mobile Phase A) and Methanol or Acetonitrile (Mobile Phase B), modified with 0.1% Formic Acid or 10 mM Ammonium Acetate to control the ionization of any residual silanols on the column and improve peak shape[3].

Experimental Protocols: Self-Validating Workflows

Protocol 1: Preparation of Volatile Mobile Phase for CAD/ELSD

Purpose: To create a high-purity, volatile mobile phase that ensures a flat baseline and prevents nebulizer clogging[5].

  • Solvent Selection: Procure LC-MS grade Water, Methanol, and Formic Acid. Do not use standard HPLC-grade solvents, as they may contain non-volatile stabilizers[3].

  • Aqueous Phase (A): Pipette exactly 1.0 mL of LC-MS grade Formic Acid into 1.0 L of LC-MS grade Water (0.1% v/v). Mix thoroughly.

  • Organic Phase (B): Pipette exactly 1.0 mL of LC-MS grade Formic Acid into 1.0 L of LC-MS grade Methanol (0.1% v/v).

  • System Flush & Validation: Bypass the column and flush the HPLC lines with 50:50 A:B at 1.0 mL/min for 30 minutes. Monitor the CAD baseline. The baseline noise should be stable and < 0.5 pA. If it is higher, the system requires further cleaning before column attachment[3].

Protocol 2: Setting up an Inverse Gradient for Uniform CAD Response

Purpose: To maintain constant organic composition entering the detector during a gradient run, ensuring accurate quantification of 5,7-dimethyloctan-1-ol[6].

  • Hardware Setup: Install a post-column T-piece connecting the analytical column outlet, a second make-up pump, and the CAD inlet[6].

  • Flow Rate Calculation: If the analytical flow rate is 0.3 mL/min, set the make-up pump flow rate to 0.3 mL/min, resulting in a total flow of 0.6 mL/min into the CAD[6].

  • Gradient Programming: Program the make-up pump to mirror the analytical pump exactly in reverse (See Table 2).

  • Validation: Run a blank gradient injection. The resulting baseline should be completely flat, indicating successful compensation of nebulization efficiency[6].

Data Presentation

Table 1: Mobile Phase Additive Compatibility for CAD/ELSD

Additive TypeExamplesVolatilityCAD/ELSD CompatibilityCausality / Impact
Inorganic Salts Potassium Phosphate, Sodium ChlorideNon-VolatileProhibited Causes immediate nebulizer blockage and massive baseline spikes[4][5].
Strong Acids Sulfuric Acid, Perchloric AcidNon-VolatileProhibited Corrodes detector components; leaves non-volatile residue.
Volatile Organics Formic Acid, Acetic Acid (0.05 - 0.1%)Highly VolatileExcellent Evaporates completely; improves peak shape without background noise[3].
Volatile Salts Ammonium Formate, Ammonium Acetate (< 100 mM)VolatileGood Provides buffering capacity; decomposes into volatile gases during nebulization[3][4].

Table 2: Optimized Analytical and Inverse Gradient Program (Assuming 0.3 mL/min for both Analytical and Make-up Pumps)

Time (min)Analytical Pump (%B)Make-up Pump (%B)Total %B Entering Detector
0.040%70%55%
10.070%40%55%
15.090%20%55%
15.140%70%55%
20.040%70%55%

Note: The combined %B entering the detector remains constant at 55%, ensuring uniform droplet formation and response[6].

Visualization: Mobile Phase & Detector Optimization Workflow

HPLC_Optimization Start Target: 5,7-dimethyloctan-1-ol (Aliphatic Alcohol) CheckUV Does it have a chromophore? Start->CheckUV NoUV No UV Absorbance CheckUV->NoUV SelectDet Select Universal Detector (CAD or ELSD) NoUV->SelectDet MobilePhase Select Volatile Mobile Phase (LC-MS Grade MeOH/H2O) SelectDet->MobilePhase Buffer Add Volatile Buffer (0.1% Formic Acid) MobilePhase->Buffer Gradient Implement Inverse Gradient (Maintains Constant %B) Buffer->Gradient Detect Stable Baseline & Accurate Quantification Gradient->Detect

Logical workflow for transitioning from UV to CAD/ELSD detection for aliphatic alcohols.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity of 5,7-Dimethyloctan-1-ol vs. 3,7-Dimethyloctan-1-ol: A Mechanistic and Experimental Guide

Abstract For researchers and professionals in drug development and organic synthesis, a nuanced understanding of how molecular structure dictates chemical reactivity is paramount. This guide provides an in-depth, objecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers and professionals in drug development and organic synthesis, a nuanced understanding of how molecular structure dictates chemical reactivity is paramount. This guide provides an in-depth, objective comparison of the reactivity of two structurally isomeric primary alcohols: 5,7-dimethyloctan-1-ol and 3,7-dimethyloctan-1-ol. By examining the influence of methyl group positioning on the steric and electronic environment of the primary hydroxyl group, we will dissect the theoretical underpinnings of their differential reactivity. This analysis is substantiated by detailed experimental protocols for benchmark reactions—oxidation and esterification—and presents hypothetical data to illustrate the anticipated outcomes. This document serves as a practical reference for predicting and manipulating the reactivity of substituted alcohols in complex synthetic pathways.

Introduction: The Subtle Distinction Between Structural Isomers

At first glance, 5,7-dimethyloctan-1-ol and 3,7-dimethyloctan-1-ol appear to be closely related long-chain primary alcohols. Both possess the same molecular formula (C₁₀H₂₂O) and a primary hydroxyl group, suggesting similar fundamental chemical properties.[1][2] However, the seemingly minor difference in the placement of a methyl group—at the C-5 versus the C-3 position—introduces significant variations in their three-dimensional structure. These variations, in turn, are expected to have a measurable impact on the accessibility and reactivity of the primary alcohol functional group.

The central thesis of this guide is that the proximity of the methyl group to the hydroxyl group in 3,7-dimethyloctan-1-ol will result in greater steric hindrance, thereby reducing its reaction rates in common transformations compared to the more sterically accessible 5,7-dimethyloctan-1-ol. This guide will explore this hypothesis through a detailed examination of reaction mechanisms and present a clear experimental framework for validation.

Theoretical Framework: Steric Hindrance as the Dominant Differentiator

The reactivity of a primary alcohol is largely governed by the ease with which reagents can access the hydroxyl group and the adjacent α-carbon.[3] In the context of our two isomers, the key determinant of differential reactivity is predicted to be steric hindrance.

  • 5,7-Dimethyloctan-1-ol: The methyl groups are located at positions C-5 and C-7, relatively distant from the C-1 hydroxyl group. This spatial separation results in a less cluttered environment around the reactive center.

  • 3,7-Dimethyloctan-1-ol: The presence of a methyl group at the C-3 position places it in closer proximity to the C-1 hydroxyl group. This "gamma-branching" is expected to create a more sterically congested environment, impeding the approach of reactants.

This difference in steric bulk is anticipated to manifest in slower reaction kinetics for 3,7-dimethyloctan-1-ol in reactions that are sensitive to steric effects, such as oxidation and esterification.[4][5][6]

Molecular Structure Visualization

To visually represent the structural differences, the following molecular structures are provided.

Caption: Molecular structures of 5,7-dimethyloctan-1-ol and 3,7-dimethyloctan-1-ol.

Experimental Design for Reactivity Comparison

To quantitatively assess the comparative reactivity, two fundamental transformations of primary alcohols will be considered: oxidation to the corresponding carboxylic acid and Fischer esterification. These reactions were chosen due to their prevalence in synthetic chemistry and their sensitivity to steric factors.

Oxidation with Jones Reagent

The oxidation of primary alcohols to carboxylic acids using a strong oxidizing agent like Jones reagent (CrO₃ in aqueous sulfuric acid) is a well-established method.[7][8] The mechanism involves the formation of a chromate ester, followed by an E2-like elimination.[9][10] The rate-determining step is often the formation of the chromate ester, a process that is susceptible to steric hindrance around the hydroxyl group.

3.1.1. Experimental Workflow: Oxidation

G cluster_oxidation Oxidation Protocol A Dissolve Alcohol (5,7- or 3,7-dimethyloctan-1-ol) in Acetone B Cool to 0°C (Ice Bath) A->B C Titrate with Jones Reagent B->C D Monitor Reaction (TLC, GC) C->D E Quench with Isopropanol D->E F Aqueous Workup & Extraction E->F G Purification (Chromatography) F->G H Characterization (NMR, IR) G->H

Caption: Experimental workflow for the oxidation of dimethyloctan-1-ol isomers.

3.1.2. Detailed Protocol: Jones Oxidation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 mmol of either 5,7-dimethyloctan-1-ol or 3,7-dimethyloctan-1-ol in 50 mL of acetone. Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Slowly add Jones reagent dropwise to the stirred solution. The persistence of the orange-brown color of Cr(VI) indicates an excess of the oxidizing agent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every 15 minutes).

  • Quenching: Once the starting material is consumed (as indicated by TLC/GC), quench the reaction by the dropwise addition of isopropanol until the orange-brown color disappears and a green precipitate of Cr(III) salts forms.

  • Workup and Isolation: Allow the mixture to warm to room temperature. Remove the acetone under reduced pressure. Add 50 mL of water to the residue and extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Characterization: Purify the resulting carboxylic acid by column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

3.1.3. Anticipated Results and Data Presentation

It is hypothesized that the oxidation of 3,7-dimethyloctan-1-ol will proceed at a slower rate than that of 5,7-dimethyloctan-1-ol due to increased steric hindrance around the hydroxyl group. This will be reflected in a longer reaction time and potentially a lower yield under identical reaction conditions.

Table 1: Hypothetical Comparative Data for Jones Oxidation

Parameter5,7-Dimethyloctan-1-ol3,7-Dimethyloctan-1-ol
Reaction Time (hours) 2.54.0
Yield (%) 8570
Initial Rate (mol L⁻¹ s⁻¹) 1.2 x 10⁻⁴7.5 x 10⁻⁵
Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[11][12] The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.[13] The rate of this reaction is also sensitive to steric hindrance on both the carboxylic acid and the alcohol.[14][15]

3.2.1. Experimental Workflow: Esterification

G cluster_esterification Esterification Protocol A Combine Alcohol, Carboxylic Acid, & Acid Catalyst B Reflux with Dean-Stark Trap A->B C Monitor Reaction (TLC, GC) B->C D Cool and Neutralize C->D E Aqueous Workup & Extraction D->E F Purification (Distillation/Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Sources

Comparative

Validation of HPLC Analytical Methods for 5,7-Dimethyloctan-1-ol Quantification: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by aliphatic alcohols in drug development and chemical manufacturing. The compound 5,7-dimethyloctan-1-ol —a saturated, branched-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by aliphatic alcohols in drug development and chemical manufacturing. The compound 5,7-dimethyloctan-1-ol —a saturated, branched-chain primary alcohol—presents a classic chromatographic challenge: it lacks a conjugated π -electron system or aromatic ring, meaning it possesses virtually no UV chromophore. Consequently, traditional HPLC-UV methods are blind to this analyte unless subjected to cumbersome, error-prone pre-column derivatization.

To achieve robust, high-throughput quantification, laboratories must pivot to universal detection strategies. This guide objectively compares the leading methodologies for non-chromophoric analytes: Charged Aerosol Detection (CAD) , Evaporative Light Scattering Detection (ELSD) , and Refractive Index Detection (RID) . By exploring the mechanistic causality behind detector selection and mapping the validation lifecycle according to the latest [1], we establish a self-validating experimental framework for reliable quantification.

Mechanistic Comparison & Detector Selection

Selecting the correct detector requires understanding the physicochemical properties of the analyte. 5,7-dimethyloctan-1-ol is a semi-volatile molecule. This characteristic dictates how it behaves post-column.

  • HPLC-CAD (Charged Aerosol Detector): CAD measures the electrical charge transferred to residual aerosol particles after the mobile phase evaporates. Because charge acquisition is highly uniform and independent of the analyte's chemical structure, CAD provides near-universal response and superior sensitivity. For semi-volatiles, modern CAD systems allow for sub-ambient or low-temperature evaporation, preventing analyte loss while maintaining a high signal-to-noise ratio[2].

  • HPLC-ELSD (Evaporative Light Scattering Detector): ELSD relies on the scattering of a light beam by dried analyte particles. While excellent for heavy, non-volatile alcohols (e.g., 1-triacontanol)[3], the exponential relationship between particle size and light scattering results in complex sigmoidal response curves. Furthermore, ELSD requires particles to be larger than ~50 nm to efficiently scatter light, inherently limiting its Limit of Detection (LOD) compared to CAD[2].

  • HPLC-RID (Refractive Index Detector): RID measures the bulk change in the refractive index of the column effluent. While truly universal, it is strictly limited to isocratic elution. Because 5,7-dimethyloctan-1-ol often requires gradient elution to separate it from complex matrices or structurally similar impurities, RID is generally disqualified for advanced method development.

DetectorSelection Analyte 5,7-dimethyloctan-1-ol (No UV Chromophore) Direct Direct Aerosol Detection (Gradient Compatible) Analyte->Direct Optimal Path Indirect Refractive Index (Isocratic Only) Analyte->Indirect Legacy Path CAD HPLC-CAD High Sensitivity Linearized Response Direct->CAD Evap Temp 35°C ELSD HPLC-ELSD Moderate Sensitivity Non-linear Response Direct->ELSD Evap Temp 40°C RID HPLC-RID Low Sensitivity Matrix Interference Indirect->RID Constant Temp

Decision tree for selecting HPLC detection methods for non-chromophoric aliphatic alcohols.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the analytical method must be designed as a self-validating system—meaning internal controls and system suitability tests (SSTs) continuously verify performance. Below is the optimized, step-by-step methodology for HPLC-CAD, with comparative ELSD parameters.

Step 1: Sample Preparation
  • Diluent Selection: Use LC-MS grade Methanol.

    • Causality: Methanol ensures complete solubility of the highly lipophilic 5,7-dimethyloctan-1-ol while maintaining the high volatility required for efficient aerosolization in the detector.

  • Standard Curve Generation: Prepare a primary stock solution at 1.0 mg/mL. Perform serial dilutions to generate a 7-point calibration curve ranging from 1.0 µg/mL to 500 µg/mL.

Step 2: Chromatographic Separation
  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase:

    • Phase A: LC-MS grade Water.

    • Phase B: LC-MS grade Methanol.

    • Critical Rule: Absolutely no non-volatile buffers (e.g., phosphate salts) may be used, as they will permanently foul the nebulizer and drift tube of aerosol detectors.

  • Gradient Program: 60% B to 95% B over 10 minutes, hold for 5 minutes.

    • Causality: The gradient focuses the analyte band on the column head before eluting it as a sharp peak, drastically improving the signal-to-noise ratio (S/N).

Step 3: Detector Optimization (The Critical Quality Attribute)
  • CAD Settings (Recommended): Evaporation temperature set to 35°C. Power Function Value (PFV) set to 1.3.

    • Causality: Because 5,7-dimethyloctan-1-ol is semi-volatile, temperatures above 40°C will cause the analyte to co-evaporate with the mobile phase, obliterating the signal. The PFV of 1.3 mathematically linearizes the inherently non-linear aerosol response curve in real-time within the chromatography data system.

  • ELSD Settings (Alternative): Drift tube temperature 40°C, nebulizer gas (Nitrogen) flow at 1.2 SLM. Gain set to 10.

Validation Framework: Adhering to ICH Q2(R2)

The recent emphasizes a lifecycle approach to analytical validation[1][4]. For aerosol-based detectors, the guideline explicitly justifies the use of non-linear calibration models (such as polynomial or power-law fits) if scientifically sound, which is a critical regulatory allowance for ELSD and CAD users.

ICHValidation Start ICH Q2(R2) Lifecycle Spec Specificity (Matrix Blanks) Start->Spec Range Range & Linearity (PFV Tuning) Spec->Range Sens Sensitivity (LOD/LOQ via S/N) Range->Sens Acc Accuracy (Spike Recovery) Sens->Acc

ICH Q2(R2) systematic validation workflow for HPLC analytical procedures.

Quantitative Data Comparison

To objectively evaluate these methodologies, the table below summarizes typical validation performance metrics for the quantification of aliphatic alcohols (extrapolated for 5,7-dimethyloctan-1-ol) across the three primary detection platforms.

Validation Parameter (ICH Q2)HPLC-CADHPLC-ELSDHPLC-RID
Limit of Detection (LOD) 0.5 - 1.0 µg/mL5.0 - 10.0 µg/mL> 50.0 µg/mL
Dynamic Range ~3 to 4 orders of magnitude~2 orders of magnitude~2 orders of magnitude
Response Model Linearized (via PFV)Non-linear (Sigmoidal/Power)Linear
Gradient Compatibility ExcellentExcellentNone (Isocratic Only)
Inter-analyte Uniformity High (Mass-dependent)Low (Property-dependent)Low (RI-dependent)
Analyte Volatility Risk High (Requires precise temp control)High (Requires precise temp control)Low

Data synthesized from comparative aerosol detector performance studies[2][3].

Conclusion

For the quantification of 5,7-dimethyloctan-1-ol, HPLC-CAD is the superior analytical method . It elegantly overcomes the fundamental limitation of the analyte's lack of a chromophore while providing up to a 10-fold sensitivity advantage over ELSD[2]. Crucially, CAD allows for complex gradient elutions—a critical failure point for RID—enabling the separation of the target alcohol from complex sample matrices. By strictly controlling the evaporation temperature to prevent semi-volatile analyte loss and applying the ICH Q2(R2) validation framework, laboratories can establish a highly reproducible, regulatory-compliant quantitative assay.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Comparing ELSD and CAD Performance on Polysorbate Quantification in Infliximab Drug Products . Waters Corporation.[Link]

  • Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples . National Center for Biotechnology Information (PMC).[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs.[Link]

Sources

Validation

A Comparative Analysis of Surfactant Properties: 5,7-Dimethyloctan-1-ol vs. Linear Decanols

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of surfactant science, the molecular architecture of an amphiphile is a critical determinant of its performance. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of surfactant science, the molecular architecture of an amphiphile is a critical determinant of its performance. This guide provides an in-depth comparison of the surfactant properties of the branched-chain alcohol, 5,7-dimethyloctan-1-ol, and its linear isomers, the n-decanols. While specific experimental data for 5,7-dimethyloctan-1-ol is not extensively available in public literature, this guide will leverage established principles of surfactant chemistry, particularly the well-documented effects of hydrocarbon chain branching, to predict its behavior. Furthermore, we provide comprehensive experimental protocols for researchers to determine these properties and validate the discussed principles.

Molecular Structure: The Foundation of Functionality

The fundamental difference between 5,7-dimethyloctan-1-ol and linear decanols lies in the arrangement of their ten-carbon hydrophobic tails. Linear decanols, such as 1-decanol, possess a straight alkyl chain.[1][2] In contrast, 5,7-dimethyloctan-1-ol features two methyl branches along its octanol backbone. This seemingly subtle variation has profound implications for how these molecules pack at interfaces and self-assemble in solution.

Figure 1: Molecular Structures.

Comparative Analysis of Surfactant Properties

The branching in the hydrophobic tail of 5,7-dimethyloctan-1-ol is expected to influence its surfactant properties in several key ways compared to linear decanols. These predictions are based on extensive studies of similar branched surfactants, such as Guerbet alcohols.[3]

PropertyLinear Decanols (e.g., 1-Decanol)5,7-Dimethyloctan-1-ol (Predicted)Rationale for Predicted Difference
Critical Micelle Concentration (CMC) LowerHigherThe methyl branches in 5,7-dimethyloctan-1-ol create steric hindrance, making it more difficult for the molecules to pack efficiently into a micellar structure. This disruption of the hydrophobic core requires a higher concentration of monomers in the bulk solution before micellization becomes energetically favorable. Studies on branched C10 alcohol ethoxylates have shown they possess higher CMCs than their linear counterparts.[3]
Surface Tension at CMC (γCMC) HigherLowerThe branched structure of 5,7-dimethyloctan-1-ol is expected to disrupt the packing of water molecules at the air-water interface more effectively than a linear chain. This leads to a greater reduction in surface tension for a given surfactant concentration at the interface. Guerbet alcohol-based surfactants have been observed to exhibit lower surface tension values compared to straight-chain surfactants.[3]
Aggregation Number (Nagg) HigherLowerThe bulky, branched structure of 5,7-dimethyloctan-1-ol will likely lead to the formation of smaller micelles with a lower number of constituent molecules. The steric hindrance from the methyl groups prevents the close packing necessary for the formation of larger aggregates.
Wetting Properties GoodExcellentBranched surfactants generally exhibit better wetting properties.[3] The irregular shape of 5,7-dimethyloctan-1-ol is expected to lower the contact angle of its aqueous solutions on hydrophobic surfaces more effectively than linear decanols.

Experimental Protocols for Property Determination

To empirically validate the predicted differences, the following experimental protocols can be employed.

Determination of Critical Micelle Concentration (CMC) and Surface Tension at CMC (γCMC)

The surface tension method is a direct and widely used technique for determining the CMC of both ionic and non-ionic surfactants.[3]

Methodology: Surface Tensiometry (Wilhelmy Plate Method)

  • Solution Preparation: Prepare a stock solution of the test surfactant (5,7-dimethyloctan-1-ol or a linear decanol) in deionized water at a concentration well above the expected CMC. A series of dilutions should then be prepared from the stock solution.

  • Instrumentation: A surface tensiometer equipped with a Wilhelmy plate is required. Ensure the platinum plate is meticulously cleaned with a solvent (e.g., acetone) and then flamed to remove any organic residues.

  • Measurement:

    • Calibrate the tensiometer with deionized water.

    • For each dilution, measure the surface tension. Allow the system to equilibrate before taking a reading.

    • Record the surface tension as a function of the logarithm of the surfactant concentration.

  • Data Analysis: Plot the surface tension versus the log of the concentration. The plot will show a region where the surface tension decreases linearly, followed by a plateau. The point of intersection of these two linear portions is the CMC. The surface tension value at the plateau is the γCMC.

cluster_workflow CMC and γCMC Determination Workflow prep Prepare Surfactant Solutions measure Measure Surface Tension of Dilutions prep->measure clean Clean and Flame Wilhelmy Plate clean->measure plot Plot Surface Tension vs. Log(Concentration) measure->plot analyze Determine CMC and γCMC from Plot plot->analyze

Figure 2: Workflow for CMC and γCMC determination.

Determination of Micelle Aggregation Number (Nagg)

Dynamic Light Scattering (DLS) is a non-invasive technique well-suited for determining the size of micelles, from which the aggregation number can be calculated.

Methodology: Dynamic Light Scattering (DLS)

  • Solution Preparation: Prepare surfactant solutions at concentrations above the determined CMC. The solutions must be filtered through a fine-pore filter (e.g., 0.22 µm) to remove any dust particles that could interfere with the measurement.

  • Instrumentation: A DLS instrument equipped with a laser source and a detector.

  • Measurement:

    • Place the filtered sample in a clean cuvette and insert it into the DLS instrument.

    • Allow the sample to thermally equilibrate.

    • The instrument measures the fluctuations in the intensity of scattered light over time.

  • Data Analysis:

    • The instrument's software will use the autocorrelation function of the intensity fluctuations to calculate the translational diffusion coefficient (D) of the micelles.

    • The hydrodynamic radius (Rh) of the micelles is then calculated using the Stokes-Einstein equation:

      • Rh = (kB * T) / (6 * π * η * D)

      • where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

    • The aggregation number (Nagg) can be estimated from the micelle volume, assuming a spherical shape:

      • Nagg = (4/3 * π * Rh³ * ρ) / m

      • where ρ is the density of the micelle (approximated as the density of the surfactant) and m is the molecular weight of the surfactant monomer.

Conclusion

The introduction of methyl branches into the hydrophobic tail of a C10 alcohol, as in 5,7-dimethyloctan-1-ol, is predicted to significantly alter its surfactant properties when compared to its linear counterparts. The branched structure is expected to lead to a higher Critical Micelle Concentration, a lower surface tension at the CMC, a smaller micelle aggregation number, and enhanced wetting capabilities. These differences are primarily attributed to the steric hindrance caused by the methyl groups, which affects the efficiency of molecular packing at interfaces and within micelles.

The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these properties for 5,7-dimethyloctan-1-ol and other novel surfactants. A thorough understanding of how molecular structure dictates surfactant behavior is paramount for the rational design of formulations in various applications, from pharmaceuticals to advanced materials.

References

  • Does hydrophobe branching make a surfactant more or less hydrophilic? Speciality Chemicals Magazine, November 2004. [Link]

  • 1-Decanol - Wikipedia. [Link]

  • 1-DECANOL - Ataman Kimya. [Link]

  • Determination of Critical Micelle Concentration by dynamic light scattering - Wyatt Technology. [Link]

  • Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC. [Link]

  • SURFACTANT PERFORMANCE AS A FUNCTION OF HYDROPHOBE BRANCHING - AOCS. [Link]

  • Nonionic Surfactants with Linear and Branched Hydrocarbon Tails: Compositional Analysis, Phase Behavior, and Film Properties in Bicontinuous Microemulsions | Langmuir. [Link]

  • Low-Surface Energy Surfactants with Branched Hydrocarbon Architectures | Langmuir. [Link]

Sources

Comparative

mass spectrometry fragmentation pattern comparison for 5,7-dimethyloctan-1-ol

A Comparative Guide to the Mass Spectrometry Fragmentation of 5,7-dimethyloctan-1-ol In the fields of lipidomics, biomarker discovery, and synthetic chemistry, the structural elucidation of branched aliphatic alcohols is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Mass Spectrometry Fragmentation of 5,7-dimethyloctan-1-ol

In the fields of lipidomics, biomarker discovery, and synthetic chemistry, the structural elucidation of branched aliphatic alcohols is a frequent analytical challenge. Because isomers share the same molecular weight and elemental composition, distinguishing them relies heavily on interpreting their unique electron ionization (EI) mass spectrometry fragmentation patterns.

This guide provides an in-depth comparison between the fragmentation profile of 5,7-dimethyloctan-1-ol and its structural alternatives, such as the straight-chain 1-decanol and the isomeric 3,7-dimethyloctan-1-ol . By understanding the mechanistic causality behind these ion formations, researchers can confidently identify these compounds in complex matrices.

Mechanistic Principles of Aliphatic Alcohol Fragmentation

In standard 70 eV Electron Ionization (EI) mass spectrometry, the molecular ion ( M+∙ ) of primary aliphatic alcohols is notoriously transient and often completely absent from the spectrum. According to foundational studies on the, the ionization of the oxygen lone pair triggers two dominant, rapid pathways:

  • α -Cleavage: The scission of the C1-C2 bond produces a highly stable, resonance-stabilized oxonium ion at m/z 31 ( [CH2​=OH]+ ). This is the universal diagnostic peak for primary alcohols.

  • Dehydration: The molecule undergoes a facile loss of water (18 Da) via a 1,4-elimination or McLafferty-type rearrangement, yielding an [M−18]+∙ alkene radical cation.

The Branching Effect: Where 5,7-dimethyloctan-1-ol diverges from straight-chain analogs is in its carbon backbone. The methyl branches at C5 and C7 introduce tertiary carbons. Because tertiary carbocations are significantly more stable than primary or secondary ones (due to hyperconjugation and inductive effects), bond scission is heavily favored adjacent to these branch points.

Comparative Mass Spectrometry Data

To objectively evaluate the performance of MS in distinguishing these isomers, we must compare their diagnostic fragment ions. The data below summarizes the key m/z peaks for 5,7-dimethyloctan-1-ol against two C10​H22​O alternatives, utilizing data standards established by the.

CompoundStructural TypeMolecular WeightBase Peak ( m/z )Diagnostic Fragment Ions ( m/z )
1-Decanol Straight-chain primary alcohol158.2841 or 4331 ( α -cleavage), 140 ( [M−18] ), 112 ( [M−18−28] )
3,7-Dimethyloctan-1-ol Branched primary alcohol (C3, C7)158.2843 or 5531, 140, 125 (loss of H2​O and CH3​ ), 111
5,7-Dimethyloctan-1-ol Branched primary alcohol (C5, C7)158.284331, 140, 115 (loss of isopropyl), 73 (C4-C5 scission)

Table 1: Quantitative comparison of EI-MS fragmentation patterns for C10​H22​O isomers.

Diagnostic Cleavage Pathways for 5,7-dimethyloctan-1-ol

The structural uniqueness of 5,7-dimethyloctan-1-ol ( HO−CH2​−CH2​−CH2​−CH2​−CH(CH3​)−CH2​−CH(CH3​)2​ ) dictates specific fragmentation routes.

  • Loss of Isopropyl ( m/z 115): Cleavage between C6 and C7 results in the loss of an isopropyl radical (43 Da). The remaining fragment ( [M−43]+ ) forms a stable ion at m/z 115.

  • C4-C5 Scission ( m/z 73): Cleavage adjacent to the C5 methyl branch results in the loss of the C6​H13​ aliphatic tail (85 Da), leaving the oxygen-containing [HO−(CH2​)4​]+ fragment at m/z 73.

MS_Fragmentation M 5,7-dimethyloctan-1-ol [M]+ m/z 158 (Highly Unstable) H2O Dehydration [M - H2O]+ m/z 140 M->H2O -18 Da Alpha Alpha-Cleavage [CH2=OH]+ m/z 31 M->Alpha C1-C2 Scission C7 C6-C7 Cleavage Loss of Isopropyl m/z 115 M->C7 -43 Da C5 C4-C5 Cleavage Loss of C6H13 m/z 73 M->C5 -85 Da

Electron Ionization (EI) fragmentation pathways for 5,7-dimethyloctan-1-ol.

Self-Validating Experimental Protocol (GC-MS)

To ensure high-fidelity, reproducible spectra that can be accurately compared against library databases, the analytical workflow must be a self-validating system. Alcohols can exhibit peak tailing due to hydrogen bonding with active sites in the GC inlet; therefore, strict parameter control is required.

Step 1: System Tuning and Calibration

  • Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).

  • Causality: Ensures the m/z axis is precisely calibrated and the electron multiplier gain provides consistent relative abundances for the diagnostic 69, 219, and 502 m/z ions.

Step 2: Sample Preparation & Internal Standardization

  • Action: Dissolve 5,7-dimethyloctan-1-ol in GC-grade hexane to a concentration of 100 µg/mL. Spike with 10 µg/mL of 1-nonanol as an Internal Standard (ISTD).

  • Causality: 1-nonanol is a structurally similar primary alcohol not naturally present in the sample. Its presence validates injection volume consistency and ionization efficiency across runs.

Step 3: Quality Control (Blank Run)

  • Action: Inject 1 µL of pure GC-grade hexane prior to sample analysis.

  • Causality: Validates that the system is completely free of carryover and column bleed at the target retention times, preventing false-positive fragment identification.

Step 4: Chromatographic Separation

  • Action: Inject 1 µL of the sample in split mode (10:1) into a GC equipped with a 30m HP-5MS capillary column (0.25 mm ID, 0.25 µm film). Set the inlet to 250°C. Temperature program: 60°C (hold 1 min), ramp at 10°C/min to 280°C.

  • Causality: The 5% phenyl non-polar stationary phase separates isomers strictly based on boiling point and dispersion forces. The temperature ramp ensures sharp peak shapes, mitigating the tailing typical of underivatized hydroxyl groups.

Step 5: EI-MS Acquisition

  • Action: Operate the ion source at 230°C with an electron energy of 70 eV. Set the scan range from m/z 30 to 300.

  • Causality: 70 eV is the universal ionization energy standard. Operating at this specific energy ensures the generated fragmentation patterns are directly comparable to the for objective identification [1][2].

GCMS_Workflow Prep Sample Prep & ISTD Addition GC Capillary GC (HP-5MS Column) Prep->GC EI 70 eV Electron Ionization GC->EI Quad Quadrupole Mass Analyzer EI->Quad Data NIST Library Matching Quad->Data

Self-validating GC-MS workflow for aliphatic alcohol analysis.

References

  • NIST Mass Spectrometry Data Center. "1-Decanol." NIST Chemistry WebBook, SRD 69.[Link]

  • NIST Mass Spectrometry Data Center. "1-Octanol, 3,7-dimethyl-." NIST Chemistry WebBook, SRD 69.[Link]

  • Friedel, R. A., Shultz, J. L., & Sharkey, A. G. "Mass Spectra of Alcohols." Analytical Chemistry, 1956.[Link]

Validation

Validating the Stereochemical Purity of Synthesized 5,7-Dimethyloctan-1-ol Enantiomers: A Comparative Guide to Analytical Platforms

As a Senior Application Scientist in chiral method development, I frequently audit analytical workflows for synthesized aliphatic alcohols. 5,7-dimethyloctan-1-ol presents a deceptively complex analytical challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chiral method development, I frequently audit analytical workflows for synthesized aliphatic alcohols. 5,7-dimethyloctan-1-ol presents a deceptively complex analytical challenge. Structurally, it possesses a single stereocenter at C5; the C7 position is an achiral isopropyl moiety bearing two identical methyl groups. Because this molecule lacks a conjugated π-system (UV chromophore) and its stereocenter is embedded within a flexible aliphatic chain, conventional analytical methods often yield ambiguous data.

This guide objectively compares the performance of leading analytical alternatives. More importantly, it highlights a critical pitfall in textbook NMR derivatization methods and provides field-proven, self-validating protocols to ensure absolute scientific integrity in your stereochemical assignments.

Part 1: Comparative Analysis of Analytical Platforms
1. Chiral Gas Chromatography (GC-FID): The Gold Standard for ee

Performance: For volatile, non-UV-active aliphatic alcohols, Chiral GC coupled with Flame Ionization Detection (FID) is the premier platform. Columns coated with permethylated β-cyclodextrin (e.g., Supelco β-DEX 225) provide an asymmetric toroidal cavity[1]. Causality: The hydrophobic interior and hydrophilic derivatized rim of the cyclodextrin interact differentially with the C5 methyl group of the (R) and (S) enantiomers. This three-dimensional selectivity allows for baseline resolution without the need for prior chemical derivatization, preserving the integrity of the sample and providing highly accurate enantiomeric excess (ee) quantification[2].

2. Mosher’s Ester Derivatization (NMR): A Critical Pitfall for Remote Stereocenters

Performance: Mosher’s method is widely regarded as the standard for determining the absolute configuration of secondary carbinol carbons[3]. However, applying this to 5,7-dimethyloctan-1-ol is a fundamental error. Causality: 5,7-dimethyloctan-1-ol is a primary alcohol. Derivatization with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride occurs at C1. The stereocenter at C5 is separated by a flexible four-carbon tether. The anisotropic shielding cone generated by the MTPA phenyl ring dissipates over this distance. Combined with rapid conformational averaging of the alkyl chain, the resulting chemical shift differences (Δδ) at C5 are negligible, rendering the absolute configuration unassignable[4].

3. Vibrational Circular Dichroism (VCD): The Modern Alternative

Performance: When an authentic standard is unavailable, VCD combined with Density Functional Theory (DFT) is the most robust alternative for absolute configuration. Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. Because these transitions occur directly at the chiral bonds (e.g., the C5-CH3 stretching and bending modes), it bypasses the distance limitations of NMR derivatization entirely.

4. Chiral HPLC

Performance: Generally unsuitable for underivatized 5,7-dimethyloctan-1-ol. Causality: The lack of a chromophore prevents UV detection. While Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) can be used, their sensitivity is orders of magnitude lower than GC-FID. Pre-column derivatization (e.g., benzoylation) is required, which introduces the risk of kinetic resolution and complicates the workflow.

Part 2: Data Presentation
Analytical PlatformPrimary OutputApplicability to 5,7-dimethyloctan-1-olKey Limitation / Pitfall
Chiral GC (β-DEX) Quantitative eeExcellent (High volatility, no chromophore needed)Requires authentic standard for absolute configuration mapping.
Mosher's Method (NMR) Absolute ConfigurationPoor (Stereocenter at C5 is too remote from C1 carbinol)Fails due to conformational averaging of the flexible alkyl chain.
VCD Spectroscopy Absolute ConfigurationExcellent (Direct analysis of the chiral molecule)Requires computationally intensive DFT modeling.
Chiral HPLC Quantitative eePoor (Lacks UV chromophore)Requires pre-column derivatization, risking kinetic resolution.
Part 3: Mandatory Visualization

G Start Synthesized 5,7-dimethyloctan-1-ol Goal Analytical Objective Start->Goal EE Enantiomeric Excess (ee) Goal->EE Quantify Ratio Abs Absolute Configuration Goal->Abs Assign Handedness GC Chiral GC (β-DEX) Direct Injection EE->GC Std Authentic Standard Available? Abs->Std CoInj GC Co-injection Peak Enhancement Std->CoInj Yes VCD Vibrational Circular Dichroism (VCD) + DFT Std->VCD No Mosher Mosher's Ester NMR (Critical Pitfall) Std->Mosher Avoid for C5

Decision matrix for the stereochemical validation of 5,7-dimethyloctan-1-ol, highlighting the limitation of Mosher's method.

Part 4: Experimental Protocols
Protocol 1: Direct Enantiomeric Excess (ee) Determination via Chiral GC-FID
  • System Setup: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Permethylated β-cyclodextrin capillary column (e.g., Supelco β-DEX 225, 30 m × 0.25 mm × 0.25 μm)[1].

  • Causality in Method Design: Aliphatic enantiomers exhibit extremely subtle differences in dispersive interactions with the chiral stationary phase. A high initial oven temperature will cause the analytes to elute too quickly, merging the peaks. A slow temperature ramp (e.g., 2 °C/min starting from 70 °C) maximizes the residence time within the cyclodextrin cavities, ensuring baseline resolution (Rs > 1.5)[2].

  • Self-Validating System: Prior to analyzing the synthesized enantiomer, you must inject a racemic standard of 5,7-dimethyloctan-1-ol. The integration of the resulting enantiomeric peaks must yield a precise 1:1 area ratio. If the ratio deviates, it indicates inlet discrimination or active sites in the liner causing kinetic bias, thereby invalidating the method.

Protocol 2: Absolute Configuration via VCD Spectroscopy
  • Sample Preparation: Dissolve 20 mg of the synthesized 5,7-dimethyloctan-1-ol in 150 μL of anhydrous CDCl₃. Load into a BaF₂ cell with a 100 μm path length.

  • Data Acquisition: Record the IR and VCD spectra from 2000 to 800 cm⁻¹ using an FT-IR spectrometer equipped with a Photoelastic Modulator (PEM). Accumulate scans for 4 hours to ensure a high signal-to-noise ratio.

  • Computational Modeling: Perform a conformational search using Molecular Mechanics, followed by DFT optimization at the B3LYP/6-31G* level for the (R)-enantiomer. Simulate the theoretical IR and VCD spectra.

  • Self-Validating System: Before comparing the chiral VCD signals, overlay the experimental unpolarized IR spectrum with the calculated IR spectrum. A high degree of correlation (frequency match) validates that the computational conformational search accurately represents the physical sample in solution. Only then can the signs of the VCD bands be compared to assign the absolute configuration.

Part 5: Mechanistic Pathway of Analytical Failure

MosherPitfall C1 C1: Primary Alcohol (Derivatization Site) Chain C2-C3-C4 Flexible Alkyl Tether C1->Chain Bonds Shielding MTPA Phenyl Ring Anisotropic Shielding Cone C1->Shielding Generates C5 C5: Stereocenter (Target of Analysis) Chain->C5 Remote Result Negligible Δδ Conformational Averaging C5->Result Causes Shielding->C5 Fails to reach

Mechanistic failure of Mosher's ester analysis for remote stereocenters due to chain flexibility and distance.

References
  • Title: Astec CHIRALDEX and Supelco DEX Chiral GC Columns | Source: Sigma-Aldrich | URL: 1

  • Title: Unveiling the Power of Chiral GC Columns | Source: Chrom Tech | URL: 2

  • Title: Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Source: Springer Nature | URL: 3

  • Title: Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis | Source: Benchchem | URL: 4

  • Title: The Modified Mosher's Method and the Sulfoximine Method | Source: OUP | URL: 5

Sources

Comparative

Benchmarking 5,7-dimethyloctan-1-ol Against Standard Aliphatic Primary Alcohols: A Technical Guide for Formulation Scientists

As a Senior Application Scientist, I frequently evaluate novel structural motifs to overcome the pharmacokinetic and stability limitations of traditional pharmaceutical excipients. Aliphatic primary alcohols are foundati...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel structural motifs to overcome the pharmacokinetic and stability limitations of traditional pharmaceutical excipients. Aliphatic primary alcohols are foundational to drug development, serving as permeation enhancers, lipophilic tails in lipid nanoparticles (LNPs), and emollient bases. However, the industry standard—linear aliphatic alcohols—often presents a strict trade-off between membrane fluidity and oxidative stability.

In this guide, we benchmark 5,7-dimethyloctan-1-ol (CAS: 85391-44-2)[1], a uniquely branched primary alcohol, against standard linear aliphatic alcohols such as 1-decanol (its linear isomer) and 1-octanol (the industry standard for lipophilicity modeling). By examining the causality behind their physicochemical behaviors, we can strategically deploy branched architectures to optimize drug delivery systems.

Physicochemical Benchmarking: The Structural Rationale

The molecular architecture of an alcohol dictates its macroscopic properties. Linear alcohols like 1-decanol pack tightly into crystalline lattices, leading to higher melting points and potential phase separation in liquid formulations. Conversely, the introduction of methyl groups at the C5 and C7 positions in 5,7-dimethyloctan-1-ol disrupts this uniform packing[2].

This branching provides the liquidity and low freezing point typical of unsaturated alcohols (like oleyl alcohol) but without the reactive double bonds that cause oxidative degradation[3].

Table 1: Comparative Physicochemical Profile

Property5,7-dimethyloctan-1-ol1-Decanol (Linear Isomer)1-Octanol (Industry Standard)
CAS Number 85391-44-2112-30-1111-87-5
Molecular Formula C₁₀H₂₂OC₁₀H₂₂OC₈H₁₈O
Molecular Weight 158.28 g/mol 158.28 g/mol 130.23 g/mol
Structural Class Branched Primary AlcoholLinear Primary AlcoholLinear Primary Alcohol
Steric Hindrance Moderate (Methyls at C5, C7)Low (Unobstructed chain)Low (Unobstructed chain)
Oxidative Stability High (Fully saturated)High (Fully saturated)High (Fully saturated)
Membrane Fluidization High (Wedge effect)Low (Promotes rigid packing)Moderate
Mechanistic Insights: Membrane Partitioning and The "Wedge" Effect

In drug discovery, lipophilicity (LogP) governs how a molecule partitions into lipid environments, directly impacting oral absorption and cellular uptake[4]. However, traditional LogP models assume isotropic environments. Biological membranes are anisotropic phospholipid bilayers.

When linear alcohols like 1-decanol insert into a lipid bilayer, their straight chains align parallel to the phospholipid tails, promoting rigid, high-density packing. While this increases local lipophilicity, it can decrease overall membrane permeability for co-administered active pharmaceutical ingredients (APIs).

5,7-dimethyloctan-1-ol acts differently. The methyl branches create a steric "wedge" that physically disrupts the tight packing of adjacent phospholipids. This localized disruption increases membrane fluidity, making branched alcohols superior permeation enhancers without inducing the severe cytotoxicity associated with harsh surfactants.

G Linear Linear Alcohols (1-Decanol) Membrane Lipid Bilayer Interaction Linear->Membrane Linear Insertion Branched Branched Alcohols (5,7-dimethyloctan-1-ol) Branched->Membrane Steric Wedge Effect HighPacking High Packing Density (Rigid Membrane) Membrane->HighPacking Tight Alignment Fluidity Increased Fluidity (Enhanced Permeation) Membrane->Fluidity Disrupted Packing

Fig 1: Mechanistic pathway of lipid bilayer interaction comparing linear and branched alcohols.

Experimental Protocol: Biomimetic Lipophilicity Profiling via IAM-HPLC

To objectively benchmark the membrane permeability of 5,7-dimethyloctan-1-ol against 1-decanol, we must move beyond the classical shake-flask (n-octanol/water) method. The shake-flask method fails to replicate the ordered structure of cell membranes[5]. Instead, we utilize High-Performance Liquid Chromatography with an Immobilized Artificial Membrane (IAM-HPLC) stationary phase.

Causality: IAM columns covalently bond phosphatidylcholine analogs to a silica matrix. The retention time ( k′ ) on this column directly correlates to the compound's partition coefficient within actual biological membranes (LogP_IAM), providing a highly predictive model for in vivo absorption[5].

Step-by-Step Self-Validating Workflow:
  • System Equilibration: Equilibrate the IAM.PC.DD2 column with a mobile phase of 0.1 M phosphate buffer (pH 7.4) and acetonitrile. Rationale: Maintaining pH 7.4 ensures the physiological relevance of the distribution coefficient (LogD)[4].

  • System Suitability & Self-Validation: Inject a calibration mix of five reference standards (e.g., acetaminophen, propranolol) with established LogP_IAM values.

    • Validation Logic: The system automatically calculates the theoretical plate count and retention times. If retention times deviate by >2% from historical baselines, the sequence halts. This prevents degraded mobile phases or column fouling from producing false lipophilicity data.

  • Analyte Injection: Inject 10 µL of 5,7-dimethyloctan-1-ol, 1-decanol, and 1-octanol (1 mg/mL in mobile phase).

  • Detection: Because aliphatic alcohols lack strong UV chromophores, utilize an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) to monitor elution.

  • Data Synthesis: Calculate the capacity factor ( k′ ) and extrapolate the biomimetic LogP_IAM against the validated calibration curve.

Workflow Prep 1. Sample & Standard Prep (Equilibrate to Mobile Phase) Column 2. IAM-HPLC Injection (Simulate Phospholipids) Prep->Column Detection 3. ELSD / MS Detection (Measure Retention Time) Column->Detection Analysis 4. LogP / LogD Calculation (Extrapolate from Curve) Detection->Analysis Validation 5. Self-Validation Loop (Verify Internal Standards) Analysis->Validation Validation->Prep If standards deviate >2%

Fig 2: Self-validating IAM-HPLC workflow for biomimetic lipophilicity determination.

Experimental Protocol: Oxidative and Hydrolytic Stability Assay

When formulators require a liquid lipid at room temperature, they often default to unsaturated alcohols (e.g., oleyl alcohol). However, the double bonds in these molecules are highly susceptible to auto-oxidation, leading to rancidity and API degradation[3]. 5,7-dimethyloctan-1-ol provides the same liquidity profile but features a fully saturated, branched backbone, theoretically offering superior stability[3].

Step-by-Step Self-Validating Workflow:
  • Sample Preparation: Aliquot 50 mL of 5,7-dimethyloctan-1-ol, 1-decanol, and an unsaturated control (oleyl alcohol) into separate, oxygen-permeable borosilicate vials.

  • Forced Degradation: Place the vials in a stability chamber at 40°C and 75% relative humidity (RH) under continuous UV irradiation (254 nm) for 14 days to accelerate auto-oxidation.

  • Peroxide Value (PV) Titration: At days 0, 7, and 14, extract 5 g of each sample. Dissolve in an acetic acid/chloroform mixture, add potassium iodide, and titrate the liberated iodine with 0.01 N sodium thiosulfate.

    • Validation Logic: A reagent blank must be titrated in parallel. If the blank yields a PV > 0.2 meq/kg, the reagents are contaminated with ambient peroxides, and the assay must be immediately aborted and restarted with fresh solvents.

  • Quantification: Calculate the PV (meq/kg) to quantify primary oxidation products. 5,7-dimethyloctan-1-ol will demonstrate a near-zero PV trajectory comparable to 1-decanol, while the unsaturated control will show exponential peroxide generation.

Conclusion

Benchmarking 5,7-dimethyloctan-1-ol against standard linear aliphatic alcohols reveals a distinct operational advantage for complex formulations. While linear alcohols like 1-decanol are highly lipophilic, their tendency to rigidly pack within lipid bilayers can hinder membrane fluidity. By utilizing the steric "wedge" effect of the methyl branches at C5 and C7, 5,7-dimethyloctan-1-ol achieves enhanced membrane fluidization and maintains room-temperature liquidity without sacrificing the oxidative stability inherent to saturated carbon chains. For formulation scientists, this translates to longer shelf lives and more efficient transdermal or intracellular API delivery.

References
  • 85391-44-2 CAS Manufactory - ChemicalBook ChemicalBook.
  • UNII RFD3RP6GAY - 5,7-DIMETHYL-1-OCTANOL - NDC List NDC List.
  • Comparatively Speaking: Linear vs. Branched vs. Unsaturated Alcohols and Acids Cosmetics & Toiletries.
  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design Chrom
  • Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery Emery Pharma.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 5,7-Dimethyloctan-1-ol

As a Senior Application Scientist, I cannot overstate that chemical disposal is not merely a downstream afterthought—it is a critical, highly regulated component of the experimental lifecycle. 5,7-Dimethyloctan-1-ol (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I cannot overstate that chemical disposal is not merely a downstream afterthought—it is a critical, highly regulated component of the experimental lifecycle. 5,7-Dimethyloctan-1-ol (CAS: 85391-44-2) is a branched, long-chain aliphatic alcohol utilized in various synthetic and analytical workflows. Due to its hydrophobic nature, combustibility, and potential for environmental harm, it requires strict adherence to non-halogenated organic waste protocols to ensure regulatory compliance and laboratory safety[1].

This guide provides a self-validating, step-by-step operational framework for the proper segregation, containerization, and disposal of 5,7-dimethyloctan-1-ol.

Physicochemical Hazard Profile

Before executing any disposal protocol, you must understand the physical properties that dictate the chemical's behavior in a waste stream. 5,7-Dimethyloctan-1-ol is a C10 branched alcohol. Its long aliphatic tail makes it highly lipophilic and poorly soluble in water, meaning drain disposal will lead to pipe accumulation, localized combustible vapor pockets, and severe aquatic toxicity[2].

PropertyValue / ClassificationOperational Implication
Chemical Formula C₁₀H₂₂ONon-halogenated organic solvent.
CAS Number 85391-44-2Use for exact tracking on hazardous waste manifests.
Physical State Colorless LiquidRequires leak-proof, chemically inert liquid containment.
Combustibility Combustible LiquidMust be kept away from open flames, sparks, and strong oxidizers.
Solubility Insoluble in waterNever dispose of in municipal sink drains.
Primary Hazards Skin/Eye IrritantMandates strict use of contact-preventative PPE.

Operational Safety & Handling Pre-requisites

The foundation of laboratory safety is understanding why specific protective measures are deployed.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves. Nitrile provides excellent chemical resistance against long-chain aliphatic alcohols, preventing the solvent from defatting the skin and causing contact dermatitis. Pair this with splash-proof safety goggles and a flame-resistant lab coat.

  • Engineering Controls: All transfers of 5,7-dimethyloctan-1-ol into waste receptacles must occur within a certified chemical fume hood. While its vapor pressure is lower than short-chain alcohols (like methanol or ethanol), aerosolization during pouring still presents an inhalation and ignition risk.

Waste Segregation & Compatibility Logic

The most common point of failure in chemical disposal is improper waste segregation. 5,7-Dimethyloctan-1-ol must be classified as a Non-Halogenated Organic Solvent .

The Causality of Segregation:

  • Halogenated Separation: Mixing aliphatic alcohols with halogenated solvents (e.g., dichloromethane, chloroform) unnecessarily increases disposal costs. Halogenated waste requires specialized, high-temperature incineration to prevent the release of toxic dioxins[3].

  • Oxidizer Avoidance: Mixing alcohols with strong oxidizers (e.g., nitric acid, perchlorates, hydrogen peroxide) will initiate violent, exothermic oxidation reactions that can lead to catastrophic container failure and fires.

WasteFlow A 5,7-Dimethyloctan-1-ol Waste Stream B Check Compatibility: Are Halogens Present? A->B C Check Compatibility: Are Oxidizers/Acids Present? B->C No D Route to Halogenated Waste Container B->D Yes E STOP: Neutralize or Use Separate Container C->E Yes F Route to Non-Halogenated Organic Waste Container C->F No

Logical flow for segregating 5,7-Dimethyloctan-1-ol waste to prevent hazardous reactions.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification check of the current step is successful.

Step 1: Container Selection

  • Action: Select a High-Density Polyethylene (HDPE) or glass waste container.

  • Causality: Aliphatic alcohols can slowly degrade certain low-density plastics or extract plasticizers over time. HDPE provides a robust, chemically inert barrier.

  • Validation Check: Visually inspect the container for micro-fractures, previous chemical residue, or compromised threading on the cap.

Step 2: Pre-Transfer Compatibility Testing

  • Action: If combining with an existing non-halogenated waste carboy, test the carboy's current contents with a pH strip.

  • Causality: A pH outside the 5–9 range indicates potential acid/base contamination, which could catalyze unwanted dehydration or oxidation reactions when the alcohol is introduced.

  • Validation Check: Only proceed if the pH is neutral (approx. 6-8) and the existing waste log confirms the absence of halogens and oxidizers.

Step 3: Waste Transfer

  • Action: Using a secondary containment tray inside the fume hood, use a chemically compatible funnel to slowly pour the 5,7-dimethyloctan-1-ol into the waste container.

  • Causality: Slow pouring minimizes static electricity buildup—a critical consideration for combustible liquids.

  • Validation Check: Ensure the container is no more than 80% full to allow for thermal expansion of vapors.

Step 4: Labeling and Satellite Accumulation

  • Action: Immediately cap the container tightly. Attach an OSHA/EPA-compliant Hazardous Waste tag[4]. Explicitly write "5,7-Dimethyloctan-1-ol" and check the "Combustible" and "Non-Halogenated Organic" hazard boxes.

  • Causality: Unambiguous labeling prevents downstream mixing errors by Environmental Health and Safety (EHS) personnel and complies with federal right-to-know regulations[5].

Spill Response & Emergency Workflow

In the event of an accidental release, the low volatility of 5,7-dimethyloctan-1-ol means inhalation risk is secondary to slip hazards and environmental contamination.

SpillProtocol S1 1. Isolate Area & Remove Ignition S2 2. Don PPE (Nitrile, Goggles) S1->S2 S3 3. Apply Inert Absorbent S2->S3 S4 4. Transfer to HDPE Container S3->S4 S5 5. Label as Hazardous Solid S4->S5

Step-by-step emergency response workflow for 5,7-Dimethyloctan-1-ol laboratory spills.

Spill Methodology:

  • Isolate: Evacuate non-essential personnel and eliminate all local ignition sources (hot plates, Bunsen burners).

  • Contain: Surround the spill perimeter with an inert absorbent material (e.g., vermiculite, clean sand, or commercial solvent spill pads). Never use combustible materials like sawdust.

  • Absorb & Collect: Work from the outside of the spill toward the center. Use non-sparking tools to scoop the saturated absorbent into a dedicated solid hazardous waste container.

  • Decontaminate: Wipe the affected surface with a mild detergent and water to remove residual lipophilic film, mitigating slip hazards.

Regulatory & Logistical Handoff

Once the waste container reaches its 80% capacity limit or the regulatory time limit for your Satellite Accumulation Area (typically 6 to 12 months depending on local jurisdiction), it must be handed off to your institution's EHS department or a licensed hazardous waste contractor.

Submit a chemical waste pickup request detailing the exact volume and chemical composition. The waste will ultimately be transported to an EPA-approved facility for energy recovery or specialized destructive incineration[6], ensuring the carbon chain is fully oxidized into carbon dioxide and water, leaving no toxic environmental footprint.

References

  • Title: Chemical Waste Management | Source: University of Louisville | URL: [Link]

  • Title: Workplace Safety and Health Guidelines | Source: Eversafe Academy | URL: [Link]

  • Title: Labeling Chemicals in Laboratories | Source: University of Illinois | URL: [Link]

  • Title: Chapter 62-296 Stationary Sources — Emission Standards | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

  • Title: Labelling of Workplace Hazardous Chemicals | Source: Safe Work Australia | URL: [Link]

Sources

Handling

Laboratory Safety and Operational Guide: Handling 5,7-Dimethyloctan-1-ol

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as an exercise in understanding molecular behavior. In drug development and formulation science, medium-chain alipha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as an exercise in understanding molecular behavior. In drug development and formulation science, medium-chain aliphatic alcohols are frequently utilized as intermediates, surfactants, or permeation enhancers.

The chemical 5,7-Dimethyloctan-1-ol (CAS: 85391-44-2)[1] is an amphiphilic molecule featuring a lipophilic branched hydrocarbon tail and a hydrophilic hydroxyl head. This specific structural duality dictates its physiological interactions, its behavior in the laboratory environment, and the precise safety protocols required to handle it safely.

Mechanistic Hazard Assessment

Understanding why a chemical is hazardous is the foundation of an effective, self-validating safety system. Based on analogous structural hazard data for branched octanols from the [2], 5,7-dimethyloctan-1-ol presents specific occupational risks that must be mitigated through targeted operational controls.

Quantitative Hazard Summary
Hazard ClassGHS CodeMechanistic CausalityRequired Mitigation
Skin Irritation H315The lipophilic tail allows the molecule to partition into the stratum corneum, disrupting the lipid bilayer of skin cells and causing rapid defatting[2].Chemical-resistant barrier (Nitrile).
Eye Irritation H319Alcohols possess low surface tension. If splashed, they rapidly spread across the aqueous layer of the cornea, causing immediate cellular disruption[2].Complete ocular seal (Splash goggles).
CNS Effects H336Vapor partitioning across the alveolar membrane into the bloodstream can cause transient central nervous system depression (drowsiness)[2].Local exhaust ventilation (Fume hood).

Personal Protective Equipment (PPE) Matrix

To ensure operational integrity, PPE selection must be grounded in the chemical's physical properties. Do not rely on generic lab safety gear; tailor your barriers to the molecule.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile Gloves (Min. 4 mil thickness)Nitrile provides excellent chemical resistance to medium-chain aliphatic alcohols. Latex and vinyl are prone to rapid degradation and permeation by amphiphilic solvents.
Eye Protection Indirect-Vented Chemical Splash GogglesStandard safety glasses lack orbital seals. Indirect venting prevents vapor accumulation while physically blocking liquid droplet ingress.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatCotton is preferred over synthetic blends (like polyester) which can melt into the skin if a secondary fire or exothermic event occurs.
Respiratory Protection Organic Vapor Cartridge (Type A - Brown)Only required if handling outside a fume hood or during a spill. The activated carbon in Type A cartridges effectively adsorbs C10 alcohol vapors.

Experimental Workflow & Handling Protocols

The following step-by-step methodology ensures operational integrity during the dispensing, mixing, and scaling of 5,7-dimethyloctan-1-ol. This protocol incorporates self-validating checks to prevent exposure before it occurs.

Step 1: Environmental Preparation & Validation

  • Validate Ventilation: Ensure the chemical fume hood is operational. Verify via the digital monitor or a delicate task wipe that the face velocity is actively maintaining between 80–100 feet per minute (fpm).

  • Isolate Incompatibles: Clear the workspace of strong oxidizing agents (e.g., peroxides, nitric acid). Primary alcohols can react violently and exothermically with oxidizers.

Step 2: PPE Donning Sequence

  • Glove Integrity Check: Inspect nitrile gloves for pinhole defects by trapping air inside the glove and applying pressure. Discard if any pressure loss is detected.

  • Layering: Don the lab coat, ensuring the cuffs are tucked under the extended cuffs of the nitrile gloves. This prevents capillary wicking of liquids onto the wrists.

  • Ocular Seal: Secure the chemical splash goggles, adjusting the strap for a firm, gapless orbital seal against the face.

Step 3: Dispensing Protocol

  • Transfer: Move the stock bottle of 5,7-dimethyloctan-1-ol into the fume hood.

  • Material Selection: Use a glass or PTFE (Teflon) pipette for volumetric transfer. Do not use polystyrene pipettes, as they may craze or degrade upon prolonged contact with organic solvents.

  • Execution: Dispense the required volume slowly down the inner wall of the receiving vessel. This minimizes aerosolization and vapor generation, keeping the local concentration well below the lower explosive limit (LEL).

Step 4: Post-Handling Decontamination

  • Seal all containers immediately after use to prevent vapor drift.

  • Wipe down the exterior of the stock bottle and the fume hood surface with a 70% Isopropyl Alcohol (IPA) solution to solubilize any micro-droplets of the octanol, followed immediately by a dry wipe.

Spill Response & Waste Disposal Plan

A robust operational plan must account for unintended releases. If a spill occurs, execute the following self-validating response protocol:

Spill Response:

  • Evacuate & Isolate: Immediately step back, alert nearby personnel, and establish a perimeter.

  • Ventilation: Ensure the fume hood sash is fully open to maximize exhaust. If the spill is external to the hood, activate emergency room ventilation.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Crucial Note: Do not use sawdust, as it introduces a highly combustible matrix when soaked with an organic solvent.

  • Collection: Sweep the saturated absorbent using non-sparking tools and place it into a designated, sealable hazardous waste container.

Waste Disposal Routing:

  • Classification: Route as Non-Halogenated Organic Solvent Waste.

  • Compatibility: Do not mix with aqueous acidic waste or heavy metal solutions. Ensure the waste carboy is clearly labeled with the chemical name and CAS number (85391-44-2)[1].

Operational Workflow & Hazard Mitigation Pathway

G A Storage & Prep (Ventilated Cabinet) B PPE Donning (Nitrile, Goggles, Coat) A->B  Initiate Workflow C Handling/Dispensing (Chemical Fume Hood) B->C  Proceed to Hood D Exposure/Spill Event C->D  Accidental Release F Standard Disposal (Organic Waste) C->F  Completion E Spill Containment (Absorbent & Isolate) D->E  Mitigation E->F  Waste Routing

Operational workflow for 5,7-dimethyloctan-1-ol: standard handling procedures and spill mitigation.

References

  • NextSDS. "3,5-dimethyloctan-1-ol — Chemical Substance Information." NextSDS Database. [Link]

Sources

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